2-Chlorotetrafluoropropionyl bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-2,3,3,3-tetrafluoropropanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrClF4O/c4-1(10)2(5,6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBTORDHWTPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382116 | |
| Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-70-2 | |
| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261503-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorotetrafluoropropionyl Bromide: A Focus on Safety and Handling of Related Acyl Halides
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the chemical properties of 2-Chlorotetrafluoropropionyl bromide. Initial comprehensive searches for specific data on this compound have revealed a significant lack of publicly available information. Therefore, this document provides a detailed overview of the expected chemical properties, reactivity, and safety considerations based on analogous, structurally similar compounds, such as 2-bromopropionyl bromide and other acyl halides. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development, emphasizing safe handling and experimental design in the absence of compound-specific data.
Structural and Physical Properties: An Extrapolation
While specific quantitative data for this compound is not available, its properties can be inferred from related compounds.
Table 1: Physical Properties of Analogous Acyl Halides
| Property | 2-Bromopropionyl bromide | 2-Bromopropionyl chloride | General Acyl Halides |
| CAS Number | 563-76-8[1][2] | 7148-74-5[3] | N/A |
| Molecular Formula | C₃H₄Br₂O[1] | C₃H₄BrClO | R-COX |
| Appearance | Colorless to pale yellow liquid[1] | Yellow Liquid[3] | Typically colorless liquids |
| Boiling Point | 48-50 °C at 10 mmHg[2] | 131 - 133 °C at 760 mmHg[3] | Varies with molecular weight |
| Density | 2.061 g/mL at 25 °C[2] | Not available | Generally denser than water |
| Solubility | Miscible with trichloromethane, diethyl ether, benzene and acetone[2] | Not available | Soluble in organic solvents[1] |
| Refractive Index | n20/D 1.518[2] | Not available | N/A |
Based on these analogs, this compound is expected to be a liquid at room temperature with a relatively low boiling point and good solubility in common organic solvents. The presence of fluorine atoms would likely increase its density and may influence its reactivity.
Chemical Reactivity and Handling
Acyl halides are known for their high reactivity, primarily as acylating agents.[1] The presence of both chlorine and bromine in this compound, along with the electron-withdrawing tetrafluoroethyl group, suggests a highly reactive molecule.
Expected Reactivity
-
Nucleophilic Acyl Substitution: The carbonyl carbon is highly electrophilic and will readily react with nucleophiles such as alcohols, amines, and water.
-
Hydrolysis: Contact with water or moisture will lead to rapid hydrolysis, forming the corresponding carboxylic acid and releasing hydrobromic and hydrochloric acids. This reaction can be vigorous.
-
Reactions with Alcohols and Amines: It is expected to react exothermically with alcohols to form esters and with amines to form amides.
Safe Handling and Storage
Given the corrosive and reactive nature of similar compounds, stringent safety protocols are mandatory when handling this compound.
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]
-
Moisture Control: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture.[4][5]
-
Incompatible Materials: Keep away from strong oxidizing agents, bases, alcohols, and amines.[6]
-
Spill Management: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous waste. Do not use water.[7]
Safety and Toxicology
No specific toxicological data for this compound is available. However, based on safety data for 2-bromopropionyl bromide and other acyl halides, it should be treated as a hazardous and corrosive substance.[4][7]
Table 2: Hazard Information for Analogous Acyl Halides
| Hazard | 2-Bromopropionyl bromide / Related Compounds |
| Skin Contact | Corrosive. Causes severe irritation and burns.[4][7] |
| Eye Contact | Corrosive. Causes severe irritation and burns.[4][7] |
| Inhalation | Corrosive. Destructive to mucous membranes and upper respiratory tract.[7] May cause respiratory irritation.[6] |
| Ingestion | Harmful if swallowed.[4] |
Experimental Protocols: General Synthesis of Acyl Bromides
While a specific protocol for this compound is not documented, a general approach for the synthesis of acyl bromides from carboxylic acids can be outlined. A common method involves the use of a brominating agent.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an acyl bromide from a carboxylic acid.
Caption: Generalized workflow for the synthesis of an acyl bromide.
Conclusion
While specific experimental data for this compound is scarce, a conservative approach based on the known properties of similar acyl halides is essential for its safe handling and use in research and development. Its anticipated high reactivity necessitates stringent control of experimental conditions, particularly with regard to moisture and nucleophilic reagents. The provided safety information and generalized synthetic workflow are intended to guide researchers in the absence of compound-specific literature, emphasizing a culture of safety and proactive risk assessment. Further research into the precise physical and chemical properties of this compound is highly encouraged to fill the current knowledge gap.
References
In-Depth Technical Guide: 2-Chlorotetrafluoropropionyl Bromide
CAS Number: 261503-70-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorotetrafluoropropionyl bromide is a halogenated acyl bromide of interest in synthetic organic chemistry. Its structure, featuring both chlorine and fluorine atoms on a short alkyl chain, as well as a reactive acyl bromide functional group, suggests its potential as a versatile building block for the introduction of fluorinated moieties into complex molecules. Such fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
This technical guide provides a summary of the currently available information on this compound, including its chemical and physical properties. Due to the limited availability of detailed experimental data in the public domain for this specific compound, this guide also presents plausible synthetic and reactive pathways based on established principles of organic chemistry for structurally related molecules.
Chemical and Physical Properties
The quantitative data available for this compound is limited and primarily derived from chemical supplier catalogs. A summary of these properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261503-70-2 | Public Chemical Databases |
| Molecular Formula | C₃ClF₄OBr | Calculated |
| Molecular Weight | 243.38 g/mol | Calculated |
| SMILES | FC(F)(F)C(F)(Cl)C(=O)Br | Public Chemical Databases |
| Purity | Typically ≥95% | Commercial Supplier Data |
| MDL Number | MFCD00155716 | Commercial Supplier Data |
Potential Synthetic Pathways
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a plausible synthetic route can be conceptualized based on standard organic transformations. A potential pathway could involve the bromination of a suitable carboxylic acid precursor.
Caption: Plausible synthesis of this compound.
Experimental Protocol Considerations:
A general procedure for such a transformation would likely involve the following steps:
-
Reaction Setup: The starting carboxylic acid would be charged into a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl bromide product.
-
Reagent Addition: A suitable brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), would be added cautiously, likely at a reduced temperature to control the initial exotherm.
-
Reaction Conditions: The reaction mixture would then be stirred, potentially with gentle heating, for a period sufficient to ensure complete conversion. The progress of the reaction could be monitored by techniques such as IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acyl bromide).
-
Workup and Purification: Upon completion, the product would be isolated from the reaction mixture. This would typically involve distillation to separate the volatile acyl bromide from non-volatile byproducts.
Reactivity and Potential Applications
As an acyl bromide, this compound is expected to be a reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity makes it a potentially valuable reagent for introducing the 2-chloro-tetrafluoropropionyl group into various molecules.
Caption: General reactivity of this compound.
Key Applications in Drug Development:
-
Ester and Amide Formation: The most common reactions would involve the treatment of this compound with alcohols or amines to form the corresponding esters and amides. In drug development, the introduction of a fluorinated acyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Friedel-Crafts Acylation: It could also be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds to introduce the fluorinated ketone moiety.
Experimental Protocol for a General Acylation Reaction:
-
Reactant Preparation: A solution of the nucleophile (e.g., an alcohol or amine) and a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or diethyl ether) would be prepared in a dry reaction flask under an inert atmosphere and cooled in an ice bath.
-
Reagent Addition: A solution of this compound in the same solvent would be added dropwise to the cooled solution of the nucleophile.
-
Reaction Monitoring: The reaction would be stirred at a low temperature and gradually allowed to warm to room temperature. The progress could be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete, it would be quenched by the addition of water or a dilute aqueous acid. The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.
-
Purification: The crude product would then be purified, typically by column chromatography on silica gel.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling reactive acyl halides should be strictly followed:
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reactivity Hazards: Acyl bromides are corrosive and react violently with water and other protic solvents, releasing hydrogen bromide gas, which is also corrosive and toxic. They are lachrymatory and can cause severe burns to the skin, eyes, and respiratory tract.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.
Conclusion
This compound is a potentially useful, though not extensively documented, fluorinated building block for organic synthesis. Its high reactivity as an acyl bromide suggests its utility in introducing the 2-chloro-tetrafluoropropionyl moiety into a variety of substrates. The presence of both chlorine and a trifluoromethyl group offers multiple sites for potential further transformations. Researchers and drug development professionals interested in utilizing this compound should proceed with caution, relying on established protocols for similar reactive acyl halides, and should perform small-scale trial reactions to determine optimal conditions. Further research into the synthesis, reactivity, and spectroscopic characterization of this compound would be beneficial to the wider scientific community.
In-Depth Technical Guide: 2-Chlorotetrafluoropropionyl Bromide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently available information on 2-Chlorotetrafluoropropionyl Bromide. It should be noted that detailed experimental data and peer-reviewed literature on this specific compound are scarce. The information presented herein is compiled from chemical supplier databases and extrapolated from established principles of organic chemistry.
Molecular Structure and Identification
This compound, more systematically named 2-chlorotetrafluoropropanoyl bromide, is a halogenated acyl bromide. While detailed structural elucidation data is not publicly available, the IUPAC name strongly implies a specific connectivity. The "propionyl" or "propanoyl" backbone indicates a three-carbon chain, with the "-oyl bromide" suffix signifying a carbonyl bromide group at position 1. The "2-Chloro" and "tetrafluoro" substituents are placed on the remaining two carbons. The most chemically stable and logical isomer is 2-chloro-2,3,3,3-tetrafluoropropanoyl bromide .
The CAS number for 2-Chlorotetrafluoropropanoyl bromide is 261503-70-2 [1].
Putative Molecular Structure
Based on its IUPAC name, the logical structure for this compound is presented below.
Physicochemical and Spectroscopic Data
Quantitative experimental data for this compound is not widely published. The available information from chemical suppliers is summarized in Table 1. Spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and physical properties like boiling point and density are not found in public databases.
| Property | Value | Source |
| CAS Number | 261503-70-2 | [1] |
| Molecular Formula | C₃BrClF₄O | Inferred |
| Molecular Weight | 243.38 g/mol | [1] |
| Purity | ≥95% | [1] |
| Putative IUPAC Name | 2-chloro-2,3,3,3-tetrafluoropropanoyl bromide | Inferred |
Table 1. Summary of Known Quantitative Data
Experimental Protocols
Specific, validated experimental protocols for the synthesis of this compound have not been published in peer-reviewed literature. However, a plausible synthetic route can be hypothesized based on standard organic chemistry transformations. Acyl bromides are commonly synthesized from the corresponding carboxylic acid.
Hypothetical Synthesis Protocol
The proposed synthesis involves the bromination of 2-chloro-2,3,3,3-tetrafluoropropanoic acid. This precursor is a known chemical compound. The conversion can be achieved using a variety of brominating agents.
Reaction: CF₃-CFCl-COOH + Brominating Agent → CF₃-CFCl-COBr
Reagents & Equipment:
-
2-chloro-2,3,3,3-tetrafluoropropanoic acid (starting material)
-
A suitable brominating agent (e.g., phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or oxalyl bromide)
-
Anhydrous reaction solvent (e.g., dichloromethane, chloroform)
-
Round-bottom flask with reflux condenser and gas outlet (to vent gaseous byproducts)
-
Heating mantle and magnetic stirrer
-
Distillation apparatus for purification
Methodology (Illustrative Example with PBr₃):
-
Setup: A dry round-bottom flask is charged with 2-chloro-2,3,3,3-tetrafluoropropanoic acid under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent is added to dissolve the acid.
-
Reaction: Phosphorus tribromide (approx. 0.4 equivalents) is added dropwise to the stirred solution at 0°C.
-
Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction is monitored for completion (e.g., by IR spectroscopy, watching for the disappearance of the carboxylic acid O-H stretch).
-
Purification: Upon completion, the reaction mixture is cooled. The desired product, this compound, is isolated and purified by fractional distillation under reduced pressure.
The following diagram illustrates the logical workflow for this proposed synthesis.
Reactivity and Applications
As an acyl halide, this compound is expected to be a reactive electrophile. It will likely react readily with nucleophiles such as water, alcohols, amines, and carbanions, making it a potentially useful building block for introducing the 2-chloro-tetrafluoropropionyl moiety into larger molecules. No specific applications in drug development or documented roles in signaling pathways have been found in the public domain. Its high degree of halogenation may impart unique properties relevant to materials science or as a specialized chemical intermediate.
Safety and Handling
Specific safety and toxicity data are not available. However, as with all acyl halides, it should be assumed to be corrosive and lachrymatory. It will react with atmospheric moisture to release hydrogen bromide (HBr) gas, which is corrosive and toxic.
Handling Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
-
Keep away from moisture and protic solvents.
References
Spectroscopic Profile of 2-Chlorotetrafluoropropionyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Chlorotetrafluoropropionyl bromide (C₃ClF₄OBr). Due to the absence of direct experimental spectra in publicly available literature, this document leverages data from structurally analogous compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the target molecule. This guide also outlines standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar fluorinated and halogenated organic compounds.
Table 1: Predicted ¹⁹F and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
| ¹⁹F | -70 to -80 | Doublet | JFF = 150-160 | CF₃ |
| ¹⁹F | -120 to -130 | Quartet | JFF = 150-160 | CFCl |
| ¹³C | 160-165 | Singlet | - | C=O (Acyl bromide) |
| ¹³C | 115-125 | Quartet | ¹JCF ≈ 280-300 | CF₃ |
| ¹³C | 90-100 | Doublet of Quartets | ¹JCF ≈ 250-270, ²JCCF ≈ 30-40 | CFCl |
Note: Chemical shifts are referenced to CFCl₃ for ¹⁹F and TMS for ¹³C.
Table 2: Predicted Infrared (IR) Absorption Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 1815 - 1770 | Strong | C=O Stretch (Acyl bromide)[1] |
| 1300 - 1100 | Strong | C-F Stretch |
| 850 - 550 | Medium | C-Cl Stretch[2][3] |
| 690 - 515 | Medium | C-Br Stretch[2][3] |
Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data
| Predicted m/z | Relative Abundance | Proposed Fragment Ion | Notes |
| 243/245/247 | Moderate | [C₃ClF₄OBr]⁺˙ | Molecular ion peak cluster. The isotopic pattern will be complex due to the presence of both Cl and Br. |
| 164/166 | High | [C₃ClF₄O]⁺ | Loss of Br radical. The 3:1 intensity ratio is characteristic of a single chlorine atom.[4][5][6] |
| 117/119 | Moderate | [C₂F₄Cl]⁺ | Loss of CO and Br. |
| 79/81 | Moderate | [Br]⁺ | Bromine cation. |
| 69 | High | [CF₃]⁺ | Trifluoromethyl cation. |
Note: m/z values are predicted for the most abundant isotopes (³⁵Cl and ⁷⁹Br). The presence of ³⁷Cl and ⁸¹Br isotopes will result in M+2 and M+4 peaks.[4][5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹⁹F and ¹³C NMR spectra to determine the chemical environment of the fluorine and carbon nuclei.
Procedure:
-
Sample Preparation: Dissolve approximately 10-50 mg of the liquid sample, this compound, in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[7] Ensure the solution is homogeneous.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Acquisition of ¹⁹F Spectrum:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F spectrum using a standard pulse sequence.
-
Reference the spectrum to an internal or external standard (e.g., CFCl₃).
-
-
Acquisition of ¹³C Spectrum:
-
Tune the probe to the ¹³C frequency.
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the carbonyl group of the acyl bromide and the carbon-halogen bonds.
Procedure:
-
Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of one salt plate (e.g., NaCl or KBr).[8] Carefully place a second salt plate on top to create a thin liquid film between the plates.[8][9]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrument interferences.
-
Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample holder and acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare their wavenumbers to known correlation tables to identify functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and structure.
Procedure:
-
Ionization Method: Electron Ionization (EI) is a suitable method for this volatile organic compound.[10][11]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatilized, which can be achieved by heating.[10]
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[11]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to deduce the molecular formula and structural features. Pay close attention to the isotopic patterns resulting from the presence of chlorine and bromine.[4][5][6]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. webassign.net [webassign.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Hypothetical Synthesis and Characterization of 2-Chlorotetrafluoropropionyl Bromide
Disclaimer: As of the latest literature review, no direct experimental data has been published regarding the discovery, synthesis, or specific properties of 2-Chlorotetrafluoropropionyl bromide. This document, therefore, presents a hypothetical, yet chemically sound, approach to its synthesis and predicted properties based on established chemical principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework.
Introduction
Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by halogen atoms. The target compound, this compound, is an acyl bromide containing both chlorine and fluorine. Such compounds are expected to be highly reactive and serve as versatile building blocks in organic synthesis, particularly for the introduction of the 2-chloro-2,3,3,3-tetrafluoropropionyl moiety into various molecular scaffolds. This guide outlines a proposed synthetic route and predicted properties for this novel compound.
Proposed Synthesis
The most plausible and direct route to this compound is via the bromination of its corresponding carboxylic acid, 2-Chloro-2,3,3,3-tetrafluoropropanoic acid. This carboxylic acid is a known compound (CAS 6189-02-2), and its synthesis has been reported.[1][2] The conversion of a carboxylic acid to an acyl bromide is a standard and well-established transformation in organic chemistry.[3][4][5]
Hypothetical Synthesis Workflow
The proposed synthesis is a two-step process starting from the known precursor, 2,3,3,3-Tetrafluoropropanoic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid
The synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid has been documented and can be achieved through various methods. One reported method involves the reaction of 1-bromo-1-chloro-1,2,2-ethane with carbon dioxide in the presence of zinc.[1]
Materials:
-
1-bromo-1-chloro-1,2,2-ethane
-
Zinc powder
-
Carbon dioxide (dry ice or gas)
-
N,N-dimethylformamide (DMF)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add zinc powder and N,N-dimethylformamide (DMF).
-
Slowly add 1-bromo-1-chloro-1,2,2-ethane to the suspension at room temperature.
-
After the initial reaction subsides, heat the mixture to maintain a gentle reflux until the zinc is consumed.
-
Cool the reaction mixture to 0°C and introduce dry carbon dioxide gas or crushed dry ice.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding aqueous hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 2-Chloro-2,3,3,3-tetrafluoropropanoic acid.
-
Purify the product by distillation.
Step 2: Synthesis of this compound
This step involves the conversion of the carboxylic acid to the acyl bromide using a suitable brominating agent.[4][5]
Materials:
-
2-Chloro-2,3,3,3-tetrafluoropropanoic acid
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous reaction solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried, two-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-2,3,3,3-tetrafluoropropanoic acid in an anhydrous solvent.
-
Slowly add phosphorus tribromide (or thionyl bromide) to the solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, carefully distill the product directly from the reaction mixture to obtain this compound.
Data Presentation
While no experimental data exists for the target compound, the following table summarizes the known physical and chemical properties of the precursor and a related acyl bromide. This data can be used for comparative purposes and to predict the properties of this compound.
| Property | 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid | 2-Bromopropionyl bromide (for comparison) |
| CAS Number | 6189-02-2[2] | 563-76-8 |
| Molecular Formula | C₃HClF₄O₂[2] | C₃H₄Br₂O |
| Molecular Weight | 180.48 g/mol [2] | 215.87 g/mol |
| Boiling Point | Not reported | 48-50 °C / 10 mmHg |
| Density | Not reported | 2.061 g/mL at 25 °C |
| Refractive Index | Not reported | n20/D 1.518 |
Predicted Reactivity and Applications
Acyl bromides are known to be highly reactive electrophiles, readily undergoing nucleophilic acyl substitution reactions.[5] It is anticipated that this compound would react with a variety of nucleophiles, as illustrated below.
References
- 1. 2-CHLOROTETRAFLUOROPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acyl halide - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
Theoretical Framework for the Computational Analysis of 2-Chlorotetrafluoropropionyl Bromide: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorotetrafluoropropionyl bromide is a halogenated acyl bromide of interest due to its potential applications in organic synthesis and as a building block for novel pharmaceutical compounds. Its reactivity is dictated by the interplay of multiple electron-withdrawing groups (chlorine, fluorine, and the bromine of the acyl bromide). A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for its effective utilization. This whitepaper outlines a robust computational methodology for the theoretical investigation of this compound, providing a roadmap for researchers in the field.
Molecular Structure and Conformational Analysis
A foundational aspect of understanding a molecule's reactivity is the accurate determination of its three-dimensional structure. Computational chemistry provides powerful tools to predict molecular geometries and identify the most stable conformers.
Computational Approach
The initial molecular structure of this compound can be constructed using molecular modeling software. A conformational search is then performed to identify all possible rotational isomers (rotamers) arising from rotation around the C-C single bonds. Each of these conformers is then subjected to geometry optimization using quantum mechanical methods.
Hypothetical Optimized Geometry
The following table presents hypothetical, yet plausible, geometric parameters for the most stable conformer of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.185 |
| C-Br (acyl) | 1.950 |
| C-C | 1.540 |
| C-Cl | 1.780 |
| C-F (average) | 1.350 |
| Bond Angles (°) ** | |
| O=C-Br | 125.0 |
| O=C-C | 128.0 |
| Br-C-C | 107.0 |
| Cl-C-C | 110.0 |
| F-C-F | 109.5 |
| Dihedral Angles (°) ** | |
| O=C-C-Cl | 15.0 |
Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which are invaluable for the experimental characterization of a compound.
Vibrational Spectroscopy (Infrared)
Vibrational frequency calculations are essential for predicting the infrared (IR) spectrum. These calculations not only help in identifying characteristic functional group vibrations but also confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity | Assignment |
| ν(C=O) | 1810 | Strong | Carbonyl stretch |
| ν(C-Br) | 650 | Medium | Acyl bromide C-Br stretch |
| ν(C-Cl) | 750 | Medium | C-Cl stretch |
| ν(C-F) | 1100-1250 | Strong | C-F stretches |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation. The chemical shifts of ¹³C and ¹⁹F can be computationally predicted to aid in the assignment of experimental spectra.
| Nucleus | Calculated Chemical Shift (ppm) |
| ¹³C (C=O) | 165.0 |
| ¹³C (CCl) | 70.0 |
| ¹³C (CF₂) | 115.0 |
| ¹⁹F | -70 to -120 |
Electronic Properties and Reactivity
The electronic structure of a molecule governs its reactivity. Key descriptors can be calculated to understand its behavior in chemical reactions.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
| Parameter | Value (eV) |
| HOMO Energy | -11.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 10.3 |
The LUMO is expected to be localized on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the region around the carbonyl oxygen would exhibit a negative potential (red), while the carbonyl carbon would have a positive potential (blue), highlighting its electrophilic nature.
Experimental Protocols
The following are detailed methodologies for key experiments that would complement the theoretical studies.
Computational Chemistry Protocol
-
Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor.
-
Conformational Analysis: A systematic or stochastic conformational search is performed to identify low-energy conformers.
-
Geometry Optimization and Frequency Calculation: Each conformer is optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). Vibrational frequencies are calculated at the same level of theory to confirm the nature of the stationary points.
-
Spectroscopic Predictions: NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.
-
Electronic Property Analysis: Frontier molecular orbitals and the molecular electrostatic potential are calculated from the optimized geometry.
Visualizations
Molecular Structure
Caption: Ball-and-stick representation of this compound.
Computational Workflow
Caption: Workflow for the computational study of this compound.
Conclusion
This whitepaper provides a comprehensive theoretical and methodological framework for the computational investigation of this compound. The outlined procedures, from conformational analysis to the prediction of spectroscopic and electronic properties, offer a robust approach for gaining deep insights into the molecular characteristics of this compound. The illustrative data and visualizations serve as a valuable resource for researchers embarking on the synthesis, characterization, and application of this compound and related molecules. Future experimental work is encouraged to validate and build upon these theoretical predictions.
Navigating the Complexities of 2-Chlorotetrafluoropropionyl Bromide: A Technical Guide to Stability and Storage
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the stability and storage of 2-Chlorotetrafluoropropionyl bromide, a crucial reagent in various synthetic pathways. This guide addresses the critical need for detailed information on the handling of this reactive compound to ensure experimental integrity and safety.
Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document infers its properties from the well-established principles of acyl halide and perfluoroalkyl compound chemistry. As an acyl bromide, it is expected to exhibit high reactivity, particularly towards nucleophiles like water.
Core Stability Profile
The stability of this compound is intrinsically linked to its chemical structure. The presence of the acyl bromide functional group renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-withdrawing fluorine atoms are expected to enhance this electrophilicity, making the compound exceptionally reactive.
Key Factors Influencing Stability:
-
Moisture: The primary antagonist to the stability of this compound is water. Hydrolysis, the reaction with water, is a rapid process that leads to the decomposition of the acyl bromide into 2-chlorotetrafluoropropionic acid and hydrobromic acid. This reaction is generally irreversible and represents the principal degradation pathway under ambient conditions.
-
Temperature: Elevated temperatures are anticipated to accelerate the rate of decomposition reactions. While specific thermal decomposition data is unavailable, analogous halogenated compounds suggest that thermal stress can lead to the elimination of radicals and the formation of various smaller halogenated molecules.
-
Light: Although direct photolytic degradation data is not available, it is a common practice to protect reactive chemical intermediates from light to prevent the formation of radical species that can initiate unwanted side reactions.
Quantitative Stability Data (Inferred)
In the absence of specific experimental data for this compound, the following table provides an inferred stability profile based on the general behavior of acyl halides. These are qualitative indicators and should be treated as cautionary guidelines.
| Parameter | Condition | Expected Stability | Primary Decomposition Product(s) |
| Hydrolytic | Ambient moisture (unprotected) | Very Low (Rapid decomposition) | 2-Chlorotetrafluoropropionic acid, Hydrobromic acid |
| Thermal | Elevated Temperature (>50°C) | Low (Accelerated decomposition) | Potential for smaller halogenated alkanes and alkenes, CO, HBr |
| Photolytic | Exposure to UV or broad-spectrum light | Moderate to Low (Potential for radical formation) | Undetermined, potential for various radical-initiated byproducts |
| Compatibility | Protic solvents (alcohols, water) | Very Low (Rapid reaction) | Corresponding esters or carboxylic acid |
| Compatibility | Aprotic, non-nucleophilic solvents | High | - |
| Compatibility | Strong bases | Very Low (Rapid reaction) | Salt of the carboxylic acid and other products |
| Compatibility | Common laboratory plastics and rubbers | Low (Potential for chemical attack) | - |
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, stringent storage and handling protocols are paramount.
Storage Conditions:
-
Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to exclude moisture and oxygen.
-
Temperature: Maintain in a cool, dry place, ideally in a refrigerator (2-8°C) designated for chemical storage. Avoid freezing, as this can introduce moisture through condensation.
-
Container: Use containers made of inert materials, such as glass with a secure, moisture-proof cap (e.g., a PTFE-lined cap). Ensure the container is tightly sealed.
-
Light: Protect from light by using amber glass containers or by storing in a dark location.
Handling Procedures:
-
All handling should be conducted in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dispense the required amount of the reagent under an inert atmosphere, for instance, in a glove box or using Schlenk line techniques.
-
Never leave the container open to the atmosphere.
-
In case of a spill, use an inert absorbent material and dispose of it as hazardous waste. Do not use water to clean up spills.
Experimental Protocols
While specific experimental stability studies for this compound are not documented in the searched literature, a general protocol for assessing the hydrolytic stability of a reactive acyl halide can be outlined as follows:
Protocol: Assessment of Hydrolytic Stability
-
Preparation of Standards: Prepare a standard solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile) of a known concentration.
-
Sample Preparation: In a controlled humidity environment (glove box), dispense a known volume of the standard solution into several vials.
-
Exposure to Moisture: Introduce a controlled amount of water to each vial, representing different levels of humidity exposure. One vial should remain as a control with no added water.
-
Time Points: Store the vials at a constant temperature and monitor the concentration of this compound over time using a suitable analytical technique (e.g., GC-MS or NMR spectroscopy).
-
Data Analysis: Plot the concentration of the acyl bromide as a function of time for each moisture level. From this data, the rate of hydrolysis can be determined.
Visualizing Stability and Decomposition Pathways
The following diagrams illustrate the key factors affecting the stability of this compound and a generalized workflow for its stability assessment.
Caption: Factors affecting the stability of this compound.
Caption: A generalized workflow for assessing the stability of a reactive chemical.
This technical guide serves as a foundational resource for researchers working with this compound. By understanding its inherent reactivity and adhering to the recommended storage and handling protocols, scientists can ensure the quality of their starting materials and the reliability of their experimental outcomes. Further empirical studies are encouraged to establish a more quantitative understanding of this compound's stability profile.
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds using 2-Chlorotetrafluoropropionyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorotetrafluoropropionyl bromide is a highly reactive halogenated acyl bromide. Due to the presence of the electrophilic carbonyl group and the attached halogen atoms, this compound is a valuable building block for introducing the 2-chloro-1,1,2,2-tetrafluoroethyl moiety into a variety of organic molecules. The incorporation of fluorinated and chlorinated aliphatic chains is a well-established strategy in medicinal chemistry and materials science to modulate the chemical and physical properties of compounds, such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] Acyl bromides are generally more reactive than the corresponding acyl chlorides, making them potent acylating agents for a wide range of nucleophiles.[4]
These application notes provide an overview of the potential synthetic applications of this compound and include detailed protocols for key transformations. The methodologies described herein are based on established reactivity patterns of acyl halides and are intended to serve as a starting point for the synthesis of novel compounds.[5][6]
Key Applications
The primary application of this compound is as a reagent for the acylation of various nucleophiles. This allows for the introduction of the –C(O)CF2CF2Cl group, which can subsequently be a key structural component in novel bioactive molecules or advanced materials.
A general overview of the synthetic workflow is presented below:
Caption: General synthetic routes using this compound.
Application Note 1: Synthesis of Novel Fluorinated Esters
Objective: To synthesize a range of fluorinated esters by reacting this compound with various primary, secondary, and phenolic alcohols. These esters can serve as potential drug candidates, agrochemicals, or monomers for specialty polymers.
Experimental Protocol: General Procedure for Esterification
-
To a stirred solution of the desired alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane, diethyl ether, or THF) under an inert atmosphere (N2 or Ar), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation to afford the pure fluorinated ester.
The workflow for the synthesis of fluorinated esters is as follows:
Caption: Workflow for the synthesis of fluorinated esters.
Illustrative Data
The following table summarizes hypothetical results for the synthesis of various fluorinated esters.
| Entry | Alcohol Substrate | Product | Yield (%) | Purity (%) |
| 1 | Ethanol | Ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate | 85 | >98 |
| 2 | Isopropanol | Isopropyl 2-chloro-2,3,3,3-tetrafluoropropanoate | 78 | >97 |
| 3 | Phenol | Phenyl 2-chloro-2,3,3,3-tetrafluoropropanoate | 92 | >99 |
| 4 | Benzyl alcohol | Benzyl 2-chloro-2,3,3,3-tetrafluoropropanoate | 88 | >98 |
Application Note 2: Synthesis of Novel Fluorinated Amides
Objective: To prepare a library of novel fluorinated amides through the reaction of this compound with primary and secondary amines. Fluorinated amides are of significant interest in drug discovery due to their enhanced metabolic stability and unique conformational properties.
Experimental Protocol: General Procedure for Amidation
-
Dissolve the primary or secondary amine (1.0 eq.) in a dry aprotic solvent such as dichloromethane or THF under an inert atmosphere. For less reactive amines, a base like triethylamine (1.1 eq.) can be added. If the amine is used as its hydrochloride salt, two equivalents of a base are required.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.05 eq.) in the same solvent to the cooled amine solution.
-
Allow the reaction to proceed at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude amide by recrystallization or column chromatography to obtain the final product.
The logical relationship for the synthesis of fluorinated amides is depicted below:
Caption: Logical diagram for fluorinated amide synthesis.
Illustrative Data
The following table presents hypothetical data for the synthesis of various fluorinated amides.
| Entry | Amine Substrate | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-2-chloro-2,3,3,3-tetrafluoropropanamide | 91 | >99 |
| 2 | Diethylamine | N,N-diethyl-2-chloro-2,3,3,3-tetrafluoropropanamide | 84 | >98 |
| 3 | Morpholine | (2-chloro-2,3,3,3-tetrafluoropropanoyl)morpholine | 95 | >99 |
| 4 | Benzylamine | N-benzyl-2-chloro-2,3,3,3-tetrafluoropropanamide | 89 | >97 |
Application Note 3: Synthesis of Fluorinated Aryl Ketones via Friedel-Crafts Acylation
Objective: To synthesize fluorinated aryl ketones by the Friedel-Crafts acylation of electron-rich aromatic and heteroaromatic compounds with this compound. These ketones are versatile intermediates for the synthesis of more complex molecules.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
To a suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl3) (1.2 eq.), in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, cool the mixture to 0 °C.
-
Add the aromatic or heteroaromatic substrate (1.0 eq.) to the cooled suspension.
-
Slowly add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours. The reaction progress can be monitored by GC-MS.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure fluorinated aryl ketone.
The signaling pathway for the Friedel-Crafts acylation is illustrated below:
Caption: Pathway for Friedel-Crafts acylation.
Illustrative Data
Hypothetical results for the Friedel-Crafts acylation are summarized in the table below.
| Entry | Aromatic Substrate | Product | Yield (%) | Purity (%) |
| 1 | Toluene | 1-(p-tolyl)-2-chloro-2,3,3,3-tetrafluoropropan-1-one | 75 | >96 |
| 2 | Anisole | 1-(4-methoxyphenyl)-2-chloro-2,3,3,3-tetrafluoropropan-1-one | 82 | >98 |
| 3 | Thiophene | 1-(thiophen-2-yl)-2-chloro-2,3,3,3-tetrafluoropropan-1-one | 68 | >95 |
| 4 | Naphthalene | 1-(naphthalen-2-yl)-2-chloro-2,3,3,3-tetrafluoropropan-1-one | 71 | >97 |
Safety Precautions
This compound is expected to be a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere using dry solvents and glassware. Acyl bromides react exothermically with water and other protic solvents.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. fiveable.me [fiveable.me]
- 5. Reactivity of acyl halides [qorganica.es]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Chlorotetrafluoropropionyl Bromide as a Fluoroalkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorotetrafluoropropionyl bromide is a specialized fluoroalkylating agent of interest in medicinal chemistry and drug discovery. The incorporation of the 2-chloro-tetrafluoropropionyl moiety into organic molecules can significantly alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. This document provides detailed application notes and protocols for the synthesis and use of this compound as a versatile reagent for the introduction of the CF₃CFCl-acyl group.
Due to the limited availability of specific literature on this compound, the following protocols are based on established chemical principles for the synthesis of acyl bromides from carboxylic acids and their subsequent reactions with common nucleophiles. These should be considered as representative examples and may require optimization for specific substrates.
Data Presentation
Table 1: Physicochemical Properties of 2-Chlorotetrafluoropropionic Acid (Starting Material)
| Property | Value | Source |
| CAS Number | 6189-02-2 | Supplier Data |
| Molecular Formula | C₃HClF₄O₂ | Supplier Data |
| Molecular Weight | 180.49 g/mol | Supplier Data |
| Appearance | Colorless liquid | Typical |
| Boiling Point | Not specified | - |
| Purity | ≥95% | Supplier Data |
Table 2: Hypothetical Reaction Yields for the Synthesis and Application of this compound
| Reaction | Substrate | Product | Hypothetical Yield (%) |
| Acyl Bromide Synthesis | 2-Chlorotetrafluoropropionic acid | This compound | 85-95 |
| Amide Formation | Benzylamine | N-Benzyl-2-chlorotetrafluoropropionamide | 80-90 |
| Ester Formation | Ethanol | Ethyl 2-chlorotetrafluoropropionate | 75-85 |
Note: The yields presented in Table 2 are hypothetical and based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding carboxylic acid using phosphorus tribromide.
Materials:
-
2-Chlorotetrafluoropropionic acid
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Distillation apparatus
Procedure:
-
Set up a dry, inert-atmosphere reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
To the round-bottom flask, add 2-Chlorotetrafluoropropionic acid (1.0 eq) dissolved in anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) to the stirred solution via the dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid).
-
Cool the reaction mixture to room temperature.
-
The desired this compound can be isolated by fractional distillation under reduced pressure. The product is expected to be a volatile liquid.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus tribromide is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 2: Fluoroalkylation of an Amine (Amide Formation)
This protocol details the reaction of this compound with a primary amine to form the corresponding amide.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, inert-atmosphere round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Fluoroalkylation of an Alcohol (Ester Formation)
This protocol describes the reaction of this compound with an alcohol to form the corresponding ester.
Materials:
-
This compound
-
Alcohol (e.g., Ethanol)
-
Pyridine or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, inert-atmosphere round-bottom flask, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the stirred alcohol solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute hydrochloric acid (to remove pyridine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound and its application.
Caption: General signaling pathway for amide formation.
Caption: General signaling pathway for ester formation.
Application Notes and Protocols: Reaction of 2-Chlorotetrafluoropropionyl Bromide with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of 2-chlorotetrafluoropropionyl bromide with primary and secondary amines. This reaction is a key method for the synthesis of novel fluorinated amide derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical and biological properties. The protocols provided herein are based on established methodologies for acylation reactions and should be adapted and optimized for specific substrates.
Introduction
This compound is a reactive acyl halide that can be utilized to introduce the 2-chloro-2,3,3,3-tetrafluoropropionyl moiety into a variety of molecules. The reaction with primary or secondary amines proceeds via a nucleophilic acyl substitution mechanism to form the corresponding N-substituted-2-chlorotetrafluoropropionamides. These fluorinated amides are valuable building blocks for the synthesis of complex molecules, including potential drug candidates and specialized polymers. The presence of the fluorine atoms can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl bromide, followed by the elimination of the bromide leaving group. A base is typically added to neutralize the hydrogen bromide byproduct.
General Reaction Scheme
Caption: General reaction of this compound with an amine.
The experimental workflow for this reaction typically involves the dissolution of the amine and a base in a suitable solvent, followed by the controlled addition of the acyl bromide at a reduced temperature to manage the exothermic nature of the reaction.
Experimental Workflow
Caption: A typical experimental workflow for the amidation reaction.
Experimental Protocols
The following are general protocols for the reaction of this compound with primary and secondary amines. Note: These are generalized procedures and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.5 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-2-chlorotetrafluoropropionamide.
Protocol 2: Reaction with a Secondary Aromatic Amine (e.g., N-Methylaniline)
Materials:
-
N-Methylaniline
-
This compound
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask, dissolve N-methylaniline (1.0 eq.) and pyridine (1.5 eq.) in anhydrous THF (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl to remove excess pyridine and N-methylaniline.
-
Subsequently, wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography to yield pure N-methyl-N-phenyl-2-chlorotetrafluoropropionamide.
Data Presentation
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Et₃N | DCM | 2 | 85-95 |
| 2 | Aniline | Pyridine | THF | 4 | 70-85 |
| 3 | Diethylamine | Et₃N | DCM | 1.5 | 90-98 |
| 4 | Morpholine | Et₃N | THF | 2 | 88-96 |
| 5 | N-Methylaniline | Pyridine | Toluene | 6 | 65-80 |
Safety and Handling
-
This compound is expected to be a corrosive and lachrymatory substance. Handle with extreme care in a fume hood.
-
The reaction is exothermic and should be cooled, especially during the addition of the acyl bromide.
-
Use anhydrous solvents to prevent hydrolysis of the acyl bromide.
-
Amines can be toxic and should be handled with appropriate safety precautions.
-
The reaction generates hydrogen bromide, which is corrosive. The use of a base is necessary to neutralize it.
Conclusion
The reaction of this compound with amines provides a direct route to novel N-substituted-2-chlorotetrafluoropropionamides. The protocols outlined above serve as a starting point for the synthesis of these valuable fluorinated compounds. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific substrates. The resulting amides can be further elaborated, making this reaction a valuable tool in the synthesis of new chemical entities for drug discovery and materials science.
Application Notes and Protocols: 2-Chlorotetrafluoropropionyl Bromide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The strategic incorporation of fluorine into peptide structures has emerged as a powerful tool in medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly alter the biological and pharmacological properties of peptides. N-terminal acylation with fluorinated reagents is a common strategy to introduce these benefits.
2-Chlorotetrafluoropropionyl bromide is a reactive acyl halide that can be used to introduce a 2-chlorotetrafluoropropionyl group at the N-terminus of a peptide. This modification can be expected to:
-
Increase Metabolic Stability: The strong C-F bonds can shield the adjacent peptide bond from enzymatic degradation, prolonging the peptide's half-life in vivo.
-
Enhance Lipophilicity: The fluorinated alkyl chain can increase the lipophilicity of the peptide, potentially improving its membrane permeability and oral bioavailability.
-
Modulate Receptor Binding: The electronic and steric properties of the fluorinated tag can influence the peptide's conformation and its interaction with biological targets.
-
Serve as a Spectroscopic Probe: The presence of fluorine atoms can be useful for NMR-based structural and binding studies.
Experimental Protocols
The following protocols are based on established procedures for the on-resin N-terminal acylation of peptides using perfluoroacyl anhydrides and are adapted for the use of this compound.
Materials and Reagents
-
Fmoc-protected peptide-resin (synthesized using standard Fmoc/tBu solid-phase peptide synthesis protocols)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
On-Resin N-Terminal Acylation Protocol
This protocol describes the N-terminal acylation of a peptide assembled on a solid support.
-
Fmoc Deprotection:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Acylation with this compound:
-
Swell the deprotected peptide-resin in anhydrous DMF for 10 minutes.
-
In a separate vial, prepare the acylation solution:
-
Dissolve this compound (10 equivalents relative to the resin loading) in anhydrous DMF.
-
Add DIPEA (20 equivalents) to the solution.
-
-
Add the acylation solution to the resin and shake at room temperature for 2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the reaction time or repeat the acylation step.
-
Once the reaction is complete, drain the acylation solution and wash the resin extensively with DMF (5 x 1 min) and DCM (5 x 1 min).
-
Dry the resin under vacuum.
-
Cleavage and Deprotection
-
Transfer the dried, acylated peptide-resin to a reaction vessel.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a gradient of water and acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Data Presentation
The following table summarizes the expected inputs, outputs, and potential yields for the N-terminal acylation of a model peptide with a perfluoroacylating agent, based on literature data for similar modifications.
| Parameter | Description | Expected Value/Range |
| Input | ||
| Starting Material | N-terminally deprotected peptide-resin | - |
| Acylating Agent | This compound | 10 equivalents |
| Base | N,N-Diisopropylethylamine (DIPEA) | 20 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) | - |
| Reaction Time | Time for on-resin acylation | 2 - 4 hours |
| Output | ||
| Product | N-(2-Chlorotetrafluoropropionyl)-peptide | - |
| Acylation Efficiency | Percentage of peptide chains successfully acylated on-resin (as determined by HPLC/MS of crude product) | > 95% |
| Overall Yield (after HPLC) | Yield of the final purified peptide | 30 - 60% |
| Purity (after HPLC) | Purity of the final peptide as determined by analytical HPLC | > 98% |
| Analytical Data | ||
| Mass Spectrometry | Expected mass increase corresponding to the addition of a C₃ClF₄O group (approx. 182.46 Da) | M + 182.46 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of an N-terminally 2-chlorotetrafluoropropionylated peptide.
Hypothesized Mechanism of Action
Caption: Hypothesized advantages of N-terminal 2-chlorotetrafluoropropionylation on peptide function.
Safety and Handling
Acyl halides such as this compound are corrosive and moisture-sensitive. All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care. Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The introduction of a 2-chlorotetrafluoropropionyl group at the N-terminus of a peptide represents a promising strategy for enhancing its therapeutic properties. The protocols outlined in this document, based on well-established methodologies for similar fluorinated modifications, provide a solid foundation for researchers to explore the potential of this novel modification. Careful execution of the synthesis, purification, and analysis steps is crucial for obtaining high-quality modified peptides for further biological evaluation.
Application Notes and Protocols: 2-Chlorotetrafluoropropionyl Bromide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine and fluorinated moieties into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Halogenated acyl halides are versatile reagents for the installation of these groups. While specific applications of 2-Chlorotetrafluoropropionyl bromide in medicinal chemistry are not extensively documented in publicly available literature, its structure suggests significant potential as a building block for the synthesis of novel fluorinated compounds with potential therapeutic applications.
This document provides hypothetical application notes and protocols based on the known reactivity of similar acyl halides and the potential benefits of the 2-chlorotetrafluoropropionyl motif. This moiety introduces a stereocenter and a combination of chlorine and fluorine atoms, which can significantly influence the biological activity and pharmacokinetic profile of a parent molecule.
Potential Applications in Medicinal Chemistry
This compound can serve as a versatile reagent for the introduction of the CF3CFCl-C(O)- group into a variety of molecular scaffolds. The primary application lies in the acylation of nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. These reactions are fundamental in the synthesis of new chemical entities (NCEs) for drug discovery programs.
The presence of both chlorine and a trifluoromethyl group on the α-carbon is anticipated to confer unique properties to the resulting molecules, including:
-
Metabolic Stability: The electron-withdrawing nature of the fluorine and chlorine atoms can shield the adjacent carbonyl group from enzymatic hydrolysis.
-
Lipophilicity: The fluorine content can increase the lipophilicity of the molecule, potentially improving membrane permeability and oral bioavailability.
-
Conformational Constraint: The sterically demanding tetrafluorinated ethyl group can restrict the conformational flexibility of the molecule, which may lead to higher binding affinity and selectivity for a biological target.
-
Novel Chemical Space: The unique combination of halogens provides access to novel chemical matter that is underexplored.
Experimental Protocols
The following are generalized, hypothetical protocols for the use of this compound in the synthesis of amide and ester derivatives. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of N-Aryl-2-chlorotetrafluoropropionamides
This protocol describes a general procedure for the acylation of an aromatic amine with this compound.
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-chlorotetrafluoropropionamide.
Protocol 2: Synthesis of Aryl 2-Chlorotetrafluoropropionates
This protocol outlines a general method for the esterification of a phenol with this compound.
Materials:
-
This compound
-
Substituted phenol
-
Anhydrous acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred suspension of the substituted phenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (0.2 M) under an inert atmosphere, add this compound (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired aryl 2-chlorotetrafluoropropionate.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a small library of N-aryl-2-chlorotetrafluoropropionamides based on Protocol 1.
| Entry | Substituted Aniline | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-2-chlorotetrafluoropropionamide | 85 | >98 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-chlorotetrafluoropropionamide | 88 | >99 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-chlorotetrafluoropropionamide | 92 | >98 |
| 4 | 3-Chloroaniline | N-(3-chlorophenyl)-2-chlorotetrafluoropropionamide | 81 | >97 |
Visualization
Caption: A general workflow for utilizing a novel building block in drug discovery.
Caption: Hypothetical acylation of an aniline with this compound.
Application Notes and Protocols for 2-Chlorotetrafluoropropionyl Bromide
Disclaimer: Extensive searches for "2-Chlorotetrafluoropropionyl bromide" in chemical literature and databases have not yielded specific experimental protocols, application notes, or detailed safety information for this compound. The information presented here is based on general principles of handling reactive acyl bromides and fluorinated compounds. It is intended for informational purposes only and should not be considered a substitute for a thorough literature search and a comprehensive risk assessment conducted by qualified personnel. Researchers, scientists, and drug development professionals should exercise extreme caution and consult with safety experts before attempting any experimental work with this compound.
Introduction
This compound is a halogenated acyl bromide. Based on its structure, it is expected to be a reactive chemical intermediate. Acyl bromides are valuable reagents in organic synthesis, often used for the introduction of the corresponding acyl group into molecules. The presence of fluorine and chlorine atoms can significantly influence the reactivity, stability, and biological properties of the resulting compounds. Polyfluorinated molecules are of significant interest in drug discovery due to their potential to modulate pharmacokinetic and physicochemical properties.[1][2][3]
Potential Applications in Research and Drug Development
While specific applications for this compound are not documented in publicly available literature, compounds with similar structural motifs are utilized in the following areas:
-
Synthesis of Fluorinated Building Blocks: This reagent could potentially serve as a precursor for creating more complex fluorinated molecules for use in medicinal chemistry and materials science.[4][5]
-
Acylation Reactions: As an acyl bromide, it is expected to react with a variety of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. These reactions are fundamental in the synthesis of new chemical entities.
-
Derivatization of Bioactive Molecules: The 2-chlorotetrafluoropropionyl group could be introduced into known drug molecules or natural products to modify their biological activity, metabolic stability, or other pharmacokinetic properties.
Safety and Handling
DANGER: this compound is likely to be a corrosive, lachrymatory, and toxic compound. All handling must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a certified chemical fume hood is mandatory. For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.
Emergency Procedures:
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols (General Guidance)
Note: The following are generalized protocols for reactions involving acyl bromides. These are not specific to this compound and must be adapted and optimized with extreme caution, starting with very small-scale experiments.
General Acylation of an Alcohol (Ester Formation)
This protocol describes a general procedure for the reaction of an acyl bromide with an alcohol to form an ester.
Workflow Diagram:
Caption: General workflow for ester formation using an acyl bromide.
Materials:
| Material | Purpose |
| This compound | Acylating agent |
| Alcohol | Substrate |
| Anhydrous aprotic solvent (e.g., DCM, THF) | Reaction medium |
| Non-nucleophilic base (e.g., triethylamine, pyridine) | Acid scavenger |
| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |
| Saturated aqueous sodium bicarbonate solution | Quenching/neutralization |
| Brine | Washing |
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the anhydrous solvent to the reaction mixture via a syringe or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Acylation of an Amine (Amide Formation)
This protocol outlines a general procedure for the synthesis of amides from an acyl bromide and an amine.
Workflow Diagram:
Caption: General workflow for amide formation using an acyl bromide.
Materials:
| Material | Purpose |
| This compound | Acylating agent |
| Primary or secondary amine | Substrate |
| Anhydrous aprotic solvent (e.g., DCM, THF) | Reaction medium |
| Non-nucleophilic base (e.g., triethylamine, pyridine) | Acid scavenger |
| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |
| Saturated aqueous sodium bicarbonate solution | Quenching/neutralization |
| Brine | Washing |
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or another appropriate analytical method.
-
Carefully quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Data Presentation
As no experimental data for this compound is available, a template for data presentation is provided below. Researchers should populate this table with their own experimental findings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Method/Reference |
| Molecular Formula | C₃ClF₄BrO | Calculated |
| Molecular Weight | 245.38 g/mol | Calculated |
| Appearance | To be determined | Experimental |
| Boiling Point | To be determined | Experimental |
| Density | To be determined | Experimental |
| Refractive Index | To be determined | Experimental |
| Solubility | To be determined | Experimental |
| ¹⁹F NMR | To be determined | Experimental |
| ¹³C NMR | To be determined | Experimental |
| IR Spectroscopy | To be determined | Experimental |
| Mass Spectrometry | To be determined | Experimental |
Conclusion
The lack of specific information regarding this compound necessitates a highly cautious and methodical approach to its use in a research setting. The general protocols and safety information provided herein should be used as a starting point for developing a detailed and rigorous experimental plan. All work must be preceded by a thorough risk assessment and performed in compliance with all institutional and governmental safety regulations. The synthesis and application of novel fluorinated building blocks is an active area of research with the potential to significantly impact drug discovery and materials science.[1][2][3]
References
Application Notes and Protocols for Asymmetric Synthesis Utilizing 2-Chlorotetrafluoropropionyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to Asymmetric Synthesis with Chiral Auxiliaries
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] This strategy is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry.
The Evans' oxazolidinone auxiliaries are a class of highly effective and widely used chiral auxiliaries for asymmetric alkylation, aldol, and acylation reactions.[2][3] The underlying principle of their use involves three key steps:
-
Acylation: The chiral auxiliary is first acylated with an acyl halide or anhydride to form an N-acyl oxazolidinone.
-
Diastereoselective Reaction: The resulting N-acyl oxazolidinone is then subjected to a diastereoselective reaction, such as enolate alkylation. The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.
-
Cleavage: Finally, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and recycling of the auxiliary.
This application note will detail a representative protocol for the asymmetric synthesis of a chiral carboxylic acid using an Evans' oxazolidinone auxiliary.
Experimental Protocols
This section provides a detailed, three-step protocol for a representative asymmetric synthesis that can be adapted for use with 2-chlorotetrafluoropropionyl bromide.
Step 1: Acylation of the Chiral Auxiliary
This procedure describes the acylation of (S)-4-benzyl-2-oxazolidinone with propionic anhydride. A similar procedure could be followed using this compound as the acylating agent.
Protocol: Synthesis of (S)-4-benzyl-3-propionyloxazolidin-2-one [4][5]
-
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.00 g, 5.64 mmol) in toluene (20 mL) at room temperature, add triethylamine (1.18 mL, 8.46 mmol) and a catalytic amount of DMAP (approx. 35 mg, 0.28 mmol).
-
Add propionic anhydride (1.09 mL, 8.46 mmol) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 30 minutes), cool the mixture to room temperature.
-
Quench the reaction by the addition of deionized water (10 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (S)-4-benzyl-3-propionyloxazolidin-2-one.
-
Step 2: Diastereoselective Alkylation
This protocol details the diastereoselective alkylation of the N-propionyl oxazolidinone with an alkyl halide. The choice of base and reaction temperature are critical for achieving high diastereoselectivity.
Protocol: Asymmetric Alkylation of (S)-4-benzyl-3-propionyloxazolidin-2-one [4]
-
Materials:
-
(S)-4-benzyl-3-propionyloxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.0 M in THF)
-
Allyl iodide or Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
Dissolve (S)-4-benzyl-3-propionyloxazolidin-2-one (500 mg, 2.14 mmol) in anhydrous THF (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS solution (2.35 mL of a 1.0 M solution in THF, 2.35 mmol) dropwise to the stirred solution. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., allyl iodide, 0.24 mL, 2.57 mmol, or benzyl bromide, 0.31 mL, 2.57 mmol) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the appropriate time (e.g., 15 minutes for allyl iodide), monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl (5 mL) at -78 °C and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with deionized water (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture by flash column chromatography on silica gel to isolate the major diastereomer.
-
Step 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. The following protocol uses lithium hydroxide and hydrogen peroxide for efficient cleavage.[4][6]
Protocol: Hydrolytic Cleavage of the Alkylated N-Acyl Oxazolidinone [4]
-
Materials:
-
Alkylated (S)-4-benzyl-3-acyloxazolidin-2-one
-
Tetrahydrofuran (THF)
-
Deionized water
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
-
-
Procedure:
-
Dissolve the purified alkylated N-acyl oxazolidinone (e.g., 300 mg) in a mixture of THF and water (4:1, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous H₂O₂ (0.5 mL) followed by an aqueous solution of LiOH (e.g., 0.5 M, until the solution is basic).
-
Stir the reaction vigorously at 0 °C for 1 hour, or until the starting material is consumed as indicated by TLC.
-
Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite (1.5 M, 5 mL) and stir for 15 minutes.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent after basification.
-
Data Presentation
The following tables summarize typical quantitative data for the representative asymmetric synthesis protocol described above.
Table 1: Reaction Yields and Diastereoselectivity for the Asymmetric Alkylation Step
| Electrophile | Chiral Auxiliary | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Allyl Iodide | (S)-4-benzyl-2-oxazolidinone | (S)-4-benzyl-3-((R)-2-methyl-4-pentenoyl)oxazolidin-2-one | 61-77 | 98:2 | [4] |
| Benzyl Bromide | (R)-4-benzyl-2-oxazolidinone | (R)-4-benzyl-3-((S)-2-methyl-3-phenylpropanoyl)oxazolidin-2-one | 80 | >99:1 | [7] |
Table 2: Enantiomeric Purity of the Final Carboxylic Acid Product
| Starting Alkylated Auxiliary | Product Carboxylic Acid | Enantiomeric Excess (ee) | Reference |
| (S)-4-benzyl-3-((R)-2-methyl-4-pentenoyl)oxazolidin-2-one | (R)-2-methyl-4-pentenoic acid | High (not specified) | [4] |
| (R)-4-benzyl-3-((S)-2-methyl-3-phenylpropanoyl)oxazolidin-2-one | (S)-2-methyl-3-phenylpropanoic acid | 96% | [7] |
Visualization of Workflow and Reaction Pathway
Diagram 1: Experimental Workflow
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Note: Scale-up Synthesis of 2-Chlorotetrafluoropropionyl Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the scale-up synthesis of 2-Chlorotetrafluoropropionyl bromide, a valuable fluorinated building block for the pharmaceutical and agrochemical industries. The synthesis involves the conversion of 2-chloro-2,3,3,3-tetrafluoropropanoic acid to the corresponding acyl bromide using phosphorus tribromide. This application note includes a step-by-step experimental protocol, safety precautions, data presentation in tabular format, and visualizations of the workflow.
Introduction
Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The incorporation of fluorine can modulate the physicochemical properties of a drug molecule, leading to better therapeutic outcomes. This compound is a reactive intermediate that can be used to introduce the 2-chloro-2,3,3,3-tetrafluoropropionyl moiety into various molecules, making it a valuable tool in the synthesis of novel therapeutic agents and agrochemicals.
Proposed Synthetic Scheme
The synthesis of this compound can be achieved by the reaction of 2-chloro-2,3,3,3-tetrafluoropropanoic acid with phosphorus tribromide (PBr₃).[1][2] This is a well-established method for the conversion of carboxylic acids to acyl bromides.[1]
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Chlorotetrafluoropropionyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing reaction conditions for 2-Chlorotetrafluoropropionyl bromide and related α-halo acyl halides. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a reactive acyl halide. Due to the presence of the acyl bromide group, it is a potent acylating agent. The electron-withdrawing fluorine and chlorine atoms on the α-carbon further enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Its primary applications are in organic synthesis for the introduction of the 2-chlorotetrafluoropropionyl moiety into a molecule, which can be a key step in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
2. How should this compound be handled and stored?
Due to its reactivity, this compound should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
3. What are the common side reactions to be aware of when using this reagent?
Common side reactions include:
-
Hydrolysis: Reaction with any trace moisture to form 2-chlorotetrafluoropropionic acid.
-
Elimination: In the presence of a strong, non-nucleophilic base, elimination of HBr can occur to form a ketene intermediate.
-
Over-acylation: If the substrate has multiple nucleophilic sites, over-acylation can be a problem.
-
Racemization: If the α-carbon is chiral, racemization can occur under certain basic conditions.
4. Which solvents are typically recommended for reactions with this compound?
The choice of solvent is crucial and depends on the specific reaction. Aprotic solvents are generally preferred to avoid reaction with the solvent. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
-
Diethyl ether
The polarity of the solvent can influence the reaction rate and selectivity. For instance, in some acylations, acetone has been shown to give high yields.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my acylation reaction. What are the possible causes and how can I troubleshoot this?
Answer: Low yield in acylation reactions can stem from several factors. Follow this troubleshooting guide to identify and resolve the issue.
Troubleshooting Flowchart:
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Issue 2: Formation of Multiple Products
Question: My reaction is producing multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity?
Answer: The formation of multiple products is often due to side reactions or over-reaction. Here are some strategies to improve selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use of a slight excess of the limiting reagent can sometimes drive the reaction to completion and minimize side products.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the desired reaction pathway, which typically has a lower activation energy.
-
Choice of Base: The choice of base is critical. For instance, in Friedel-Crafts acylation, using a strong Lewis acid is necessary, but this can also lead to side reactions.[1][2] For other acylations, a bulky, non-nucleophilic base can prevent side reactions involving the base itself.
-
Order of Addition: Adding the acyl halide slowly to a solution of the nucleophile and base can help to maintain a low concentration of the highly reactive acyl halide, which can minimize side reactions.
Data on Reaction Conditions for Analogous Compounds
The following tables provide data on reaction conditions for acylation reactions using compounds analogous to this compound, such as 2-chloropropionyl chloride.
Table 1: Effect of Solvent on the Yield of Acylation Reactions
| Solvent | Dielectric Constant | Typical Yield (%) | Reference |
| Dichloromethane | 9.1 | 85-95 | [3] |
| Acetonitrile | 37.5 | 70-85 | [3] |
| Tetrahydrofuran | 7.6 | 75-90 | [3] |
| Acetone | 21.0 | ~90 | [1] |
| Diethyl Ether | 4.3 | 60-80 | [3] |
| n-Hexane | 1.9 | 50-70 | [3] |
Table 2: Comparison of Bases for Amide Synthesis with Acyl Halides
| Base | pKa of Conjugate Acid | Typical Application | Notes |
| Triethylamine (TEA) | 10.75 | General purpose HBr scavenger. | Can sometimes cause elimination side reactions. |
| Pyridine | 5.25 | Often used in acylations of alcohols. | Can also act as a nucleophilic catalyst. |
| Diisopropylethylamine (DIPEA) | 11.0 | Good for sterically hindered substrates. | Bulky nature minimizes its own nucleophilicity. |
| Sodium Bicarbonate (aq) | 10.3 | Schotten-Baumann conditions for amines. | Used in biphasic systems. |
Experimental Protocols
The following are generalized experimental protocols for common reactions involving α-halo acyl halides. Note: These are templates and may require optimization for your specific substrate and reaction scale.
Protocol 1: General Procedure for Esterification of an Alcohol
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To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the alcohol (1.0 equiv) and a suitable anhydrous solvent (e.g., DCM, 0.1-0.5 M).
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Add a non-nucleophilic base such as triethylamine (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Extract the aqueous layer with the reaction solvent (e.g., DCM).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amidation of a Primary Amine
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In a round-bottom flask, dissolve the primary amine (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF or DCM).
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Add a base such as triethylamine (2.2 equiv) to the solution.
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Cool the mixture to 0 °C.
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In a separate flask, dissolve this compound (1.1 equiv) in the same anhydrous solvent.
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Add the acyl bromide solution dropwise to the stirred amine solution at 0 °C.
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Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-8 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent in vacuo.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Experimental Workflow Diagram:
Caption: General Experimental Workflow for Acylation Reactions.
References
Technical Support Center: Purification of Products from 2-Chlorotetrafluoropropionyl Bromide Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on purifying products from reactions involving 2-chlorotetrafluoropropionyl bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of fluorinated esters and amides derived from this compound.
Question: My reaction mixture has formed a stable emulsion during aqueous workup. How can I break it?
Answer: Emulsion formation is a frequent challenge when working with fluorinated compounds due to the presence of surfactant-like intermediates or byproducts. Here are several strategies to address this issue:
-
Gentle Mixing: In future experiments, avoid vigorous shaking of the separatory funnel. Instead, gently swirl the funnel to minimize the formation of emulsions while still allowing for extraction.[1]
-
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[1]
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Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to dissolve the emulsified material into one of the layers.[1]
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Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion, allowing the layers to separate.
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Centrifugation: If the volume is manageable, centrifuging the mixture can effectively force the separation of the layers.[2]
-
Evaporation of Reaction Solvent: Before workup, consider removing the reaction solvent by rotary evaporation and then redissolving the residue in the extraction solvent.[3]
Caption: Decision tree for troubleshooting emulsion formation.
Question: I have low recovery of my desired fluorinated ester/amide after extraction. What are the possible causes and solutions?
Answer: Low recovery can be due to several factors. Consider the following:
-
Product Solubility: Your fluorinated product might have some solubility in the aqueous layer. To minimize this, use brine for all aqueous washes. You can also back-extract the combined aqueous layers with a small amount of the organic solvent to recover any dissolved product.
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Incomplete Reaction: If the reaction did not go to completion, you will have a lower yield of the desired product. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR) to ensure it has finished before starting the workup.
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Hydrolysis of the Product: Fluorinated esters and amides can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure that any acidic or basic washes are performed quickly and at low temperatures. Neutralize the reaction mixture as soon as possible.
-
Volatility: Some smaller fluorinated esters can be volatile. Be cautious during solvent removal by rotary evaporation; use a lower bath temperature and monitor the process closely.
Question: My purified product is still contaminated with the starting alcohol/amine. How can I remove it?
Answer:
-
For Excess Alcohol:
-
Aqueous Washes: Wash the organic layer with water or brine to remove water-soluble alcohols.
-
Distillation: If there is a sufficient boiling point difference between your product and the alcohol, fractional distillation can be effective.
-
-
For Excess Amine:
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated to form a water-soluble ammonium salt that will partition into the aqueous layer. Be cautious if your product is acid-sensitive.
-
Column Chromatography: If other methods fail, flash column chromatography is a reliable method for separating the non-polar product from the more polar amine.
-
Question: I am having difficulty purifying my fluorinated amide by column chromatography. The compound is streaking or not moving from the baseline.
Answer: This is a common issue with fluorinated compounds.
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Solvent System: The polarity of the eluent may not be suitable. For fluorinated compounds, sometimes adding a small amount of a fluorinated solvent to the mobile phase can improve chromatography. Experiment with different solvent systems, starting with a non-polar eluent and gradually increasing the polarity.
-
"Fluorous" Chromatography: For highly fluorinated compounds, consider using a fluorous solid phase (fluorous silica gel) for chromatography. These stationary phases have a higher affinity for fluorinated molecules, which can improve separation.[1]
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Deactivation of Silica Gel: Amides can sometimes interact strongly with the acidic sites on silica gel. You can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile amine, like triethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions with this compound?
A1: The most common impurities are:
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Unreacted Starting Materials: Unconsumed alcohol, amine, or this compound.
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Hydrolysis Product: 2-Chloro-2,3,3,3-tetrafluoropropionic acid, formed from the reaction of the acyl bromide with any moisture present.
-
Byproducts from Side Reactions: Depending on the reaction conditions, other byproducts may form.
Q2: What is a general workup procedure for a reaction of this compound with an alcohol or amine?
A2: A general procedure involves:
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Quenching the reaction mixture, often with a dilute aqueous solution.
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Separating the organic and aqueous layers.
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Washing the organic layer with a dilute base (like sodium bicarbonate) to remove acidic impurities, followed by water and then brine.
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Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filtering off the drying agent.
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Removing the solvent under reduced pressure.
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Further purification by distillation or column chromatography.
Caption: General experimental workflow for purification.
Q3: What are the key safety precautions when working with this compound and its reactions?
A3: this compound is a reactive acyl bromide.
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Handling: Always handle it in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Moisture Sensitivity: It is sensitive to moisture and will react to produce corrosive hydrogen bromide and 2-chloro-2,3,3,3-tetrafluoropropionic acid. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Quenching: Quench reactions carefully, as the process can be exothermic.
Quantitative Data
The following tables summarize typical physical properties and purification conditions for compounds structurally similar to those derived from this compound. This data should be used as a guideline.
Table 1: Physical Properties of a Representative Fluorinated Ester
| Property | Value |
| Compound | Ethyl 2,2,3,3-tetrafluoropropanoate |
| Molecular Formula | C₅H₆F₄O₂ |
| Molecular Weight | 174.09 g/mol |
| Boiling Point | 106.8-107.3 °C @ 756 mmHg |
| Density | 1.28 g/mL @ 20 °C |
| Refractive Index | 1.33 @ 20 °C |
Data for a structurally similar compound, not a direct product of this compound.
Table 2: Representative Column Chromatography Conditions for a Fluorinated Amide
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Example Gradient | Start with 100% Hexane, gradually increase to 30% Ethyl Acetate |
| Detection | UV light (if applicable) or staining |
These are general starting conditions and should be optimized for each specific compound.
Experimental Protocols
Protocol 1: Synthesis and Purification of Ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate (Representative Procedure)
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve ethanol (1.2 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Addition of Acyl Bromide: Cool the solution to 0 °C in an ice bath. Add this compound (1 equivalent) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by fractional distillation under reduced pressure. Collect the fraction with the expected boiling point.
Protocol 2: Synthesis and Purification of N-benzyl-2-chloro-2,3,3,3-tetrafluoropropanamide (Representative Procedure)
-
Reaction Setup: In a three-necked flask, dissolve benzylamine (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Acyl Bromide: Cool the solution to 0 °C. Add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
Workup:
-
Wash the reaction mixture with 1M HCl (2x) to remove excess benzylamine.
-
Wash with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude amide by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.
References
Technical Support Center: 2-Chlorotetrafluoropropionyl Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions involving 2-Chlorotetrafluoropropionyl bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound, typically from 2-Chlorotetrafluoropropionic acid, can stem from several factors:
-
Incomplete Conversion: The conversion of the carboxylic acid to the acyl bromide may be incomplete. This can be due to insufficient reagent, suboptimal reaction temperature, or short reaction time.
-
Side Reactions: The presence of moisture can lead to the hydrolysis of the starting material or the product, reducing the yield. At elevated temperatures, decarboxylation or elimination reactions can also occur.
-
Product Degradation: this compound is a reactive compound and may degrade during the reaction or work-up if exposed to high temperatures or nucleophilic impurities.
-
Purification Losses: The product may be lost during purification steps, such as distillation or extraction, due to its volatility or reactivity.
Q2: I am observing the formation of unexpected byproducts. What could they be and how can I minimize them?
Common byproducts in the synthesis of acyl bromides from carboxylic acids include:
-
Anhydrides: Formed by the reaction of the acyl bromide with unreacted carboxylic acid. To minimize this, ensure a slight excess of the brominating agent is used and that the reaction goes to completion.
-
Esters: If an alcohol is present as an impurity in the solvent or starting material, it can react with the acyl bromide to form an ester. Using anhydrous solvents and pure starting materials is crucial.
-
Hydrolysis Products: Traces of water can hydrolyze the acyl bromide back to the carboxylic acid. All glassware should be thoroughly dried, and reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
Q3: The reaction is not proceeding to completion, even with extended reaction times. What can I do?
If the reaction stalls, consider the following troubleshooting steps:
-
Reagent Activity: The activity of the brominating agent (e.g., thionyl bromide, phosphorus tribromide) can diminish over time, especially if it has been improperly stored. Use a fresh bottle or a newly opened container of the reagent.
-
Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions. A careful optimization of the reaction temperature is recommended.
-
Catalyst: For some reactions, the addition of a catalyst, such as a few drops of dimethylformamide (DMF) with thionyl chloride or oxalyl chloride, can significantly increase the reaction rate.[1] However, compatibility with brominating agents should be verified.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound?
The most common and recommended method for preparing this compound is the reaction of 2-Chlorotetrafluoropropionic acid with a brominating agent. Commonly used reagents for this conversion are thionyl bromide (SOBr₂), phosphorus tribromide (PBr₃), or oxalyl bromide ((COBr)₂). The choice of reagent can depend on the scale of the reaction, the desired purity, and the available equipment.
Q2: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as:
-
Infrared (IR) Spectroscopy: Disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl bromide at a higher wavenumber.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds. The chemical shifts of the fluorine atoms will change upon conversion of the carboxylic acid to the acyl bromide. ¹H NMR can also be used if there are relevant protons in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To monitor the disappearance of the starting material and the appearance of the product peak with its characteristic mass spectrum.
Q3: What are the best practices for handling and storing this compound?
This compound is expected to be a reactive and moisture-sensitive compound. Therefore, it should be handled under an inert atmosphere in a well-ventilated fume hood. It should be stored in a tightly sealed container, preferably under an inert gas, in a cool, dry place away from moisture and incompatible materials such as alcohols, amines, and strong bases.
Data Presentation
Table 1: Typical Reagents for the Conversion of Carboxylic Acids to Acyl Halides
| Reagent | Product | Typical Conditions | Advantages | Disadvantages |
| Thionyl chloride (SOCl₂) | Acyl chloride | Neat or in an inert solvent (e.g., CH₂Cl₂, toluene), reflux | Gaseous byproducts (SO₂, HCl) are easily removed | Can cause charring with sensitive substrates |
| Oxalyl chloride ((COCl)₂) | Acyl chloride | Inert solvent (e.g., CH₂Cl₂, benzene), often with a catalytic amount of DMF | Gaseous byproducts (CO, CO₂, HCl) | More expensive than SOCl₂ |
| Phosphorus tribromide (PBr₃) | Acyl bromide | Neat or in an inert solvent (e.g., CCl₄, CH₂Cl₂) | Effective for producing acyl bromides | Byproduct (H₃PO₃) is a non-volatile liquid, making purification more difficult |
| Thionyl bromide (SOBr₂) | Acyl bromide | Neat or in an inert solvent | Gaseous byproducts (SO₂, HBr) | Less commonly used than PBr₃ |
Table 2: Analogous Reaction Conditions for Acyl Halide Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Carboxylic Acid | SOCl₂ | Toluene | 80 | 2 | >90 | General protocol |
| Carboxylic Acid | (COCl)₂, cat. DMF | CH₂Cl₂ | Room Temp | 1-3 | >95 | General protocol |
| Carboxylic Acid | PBr₃ | Neat | 100 | 4 | 80-90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃) - An Analogous Protocol
This protocol is based on general procedures for the synthesis of acyl bromides from carboxylic acids and should be adapted and optimized for 2-Chlorotetrafluoropropionic acid.
Materials:
-
2-Chlorotetrafluoropropionic acid
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (CH₂Cl₂) (optional, as solvent)
-
Apparatus for reaction under inert atmosphere (e.g., Schlenk line)
-
Distillation apparatus
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, place 2-Chlorotetrafluoropropionic acid (1.0 eq). If using a solvent, add anhydrous dichloromethane.
-
Reagent Addition: Slowly add phosphorus tribromide (0.4 eq) to the stirred solution at 0 °C. PBr₃ is a dense liquid, so ensure it is added directly to the reaction mixture.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by IR or NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The product, this compound, can be purified by fractional distillation under reduced pressure. It is crucial to avoid exposure to atmospheric moisture during this process.
Mandatory Visualization
References
Technical Support Center: Handling Moisture-Sensitive 2-Chlorotetrafluoropropionyl Bromide
Welcome to the technical support center for 2-Chlorotetrafluoropropionyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this highly reactive compound, with a focus on its moisture sensitivity. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound is a halogenated acyl bromide. Acyl halides are highly reactive compounds due to the electron-withdrawing nature of the carbonyl group and the halogen atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack. In the presence of moisture, this compound will readily hydrolyze to form 2-chloro-2,3,3,3-tetrafluoropropanoic acid and hydrogen bromide gas.[1] This degradation will not only consume your reagent but the resulting acidic byproducts can also interfere with your desired chemical reaction.
Q2: How should I properly store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[2][3] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like water, alcohols, and bases.[2][4] Many suppliers provide such reagents in specialized containers, like Sure/Seal™ bottles, which are designed to maintain a dry, inert atmosphere.[5]
Q3: What are the primary hazards associated with this compound and its hydrolysis byproducts?
This compound is expected to be corrosive and lachrymatory. Direct contact can cause severe burns to the skin, eyes, and respiratory tract.[6][7][8] Upon hydrolysis, it releases hydrogen bromide (HBr), a toxic and corrosive gas that can cause severe respiratory irritation, burns, and in high concentrations, pulmonary edema.[9][10][11][12][13] The other hydrolysis product, 2-chloro-2,3,3,3-tetrafluoropropanoic acid, is also a corrosive acidic compound.
Q4: What are the signs that my this compound has been compromised by moisture?
Visual signs of moisture contamination can include fuming when the container is opened (due to reaction with atmospheric moisture to form HBr gas), a change in color, or the presence of solid precipitate (the carboxylic acid). If you observe any of these, it is likely that the reagent has at least partially hydrolyzed.
Q5: Can I still use this compound if it has been slightly exposed to moisture?
Using a partially hydrolyzed reagent is not recommended as the exact concentration of the active acyl bromide will be unknown, leading to poor reproducibility in your experiments. The presence of acidic byproducts can also lead to unwanted side reactions. For best results, it is crucial to use a fresh, uncompromised reagent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Solution |
| Reaction fails to proceed or gives a low yield. | Degradation of this compound due to moisture. | - Ensure all glassware was rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere before use.[5] - Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle of an appropriate grade. - Handle the reagent under a positive pressure of an inert gas (argon or nitrogen) using proper inert atmosphere techniques (e.g., Schlenk line or glove box).[14][15][16] |
| Incorrect stoichiometry. | - If the reagent was exposed to air, it may have partially hydrolyzed, reducing the amount of active acyl bromide. Consider using a fresh, sealed container of the reagent. | |
| Formation of unexpected byproducts. | Presence of acidic hydrolysis products (2-chloro-2,3,3,3-tetrafluoropropanoic acid and HBr) catalyzing side reactions. | - Follow the stringent anhydrous techniques mentioned above to prevent hydrolysis. - Consider adding a non-nucleophilic base to the reaction mixture to scavenge any trace amounts of acid that may form. |
| Reagent appears cloudy or contains solid particles. | Partial hydrolysis of the acyl bromide to the less soluble carboxylic acid. | - Do not use the reagent. The presence of solids indicates significant degradation. Obtain a fresh, unopened container of this compound. |
| A white "smoke" or fume is observed when dispensing the reagent. | Reaction of the acyl bromide with atmospheric moisture. | - This is a strong indicator that your inert atmosphere is not adequate. Immediately purge the reaction vessel with a higher flow of inert gas. - When transferring the reagent, use a syringe or cannula technique under a positive pressure of inert gas to minimize exposure to air.[5][17] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound under an Inert Atmosphere
This protocol outlines the standard procedure for handling a moisture-sensitive reagent like this compound using a Schlenk line and syringe techniques.
Materials:
-
This compound in a septum-sealed bottle
-
Dry, nitrogen-flushed glassware (e.g., round-bottom flask with a septum)
-
Schlenk line with a supply of dry nitrogen or argon gas
-
Dry syringes and needles
-
Anhydrous solvent
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.[5]
-
Inert Atmosphere Setup: Connect the reaction flask to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[14]
-
Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Reagent Transfer:
-
Carefully puncture the septum of the this compound bottle with a dry needle connected to the inert gas line to equalize the pressure.
-
Using a separate dry syringe with a long needle, pierce the septum of the reagent bottle.
-
Slowly withdraw the desired volume of the liquid reagent. It is good practice to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.[17]
-
Withdraw the syringe and needle from the reagent bottle and quickly insert it into the septum of the reaction flask.
-
Slowly add the this compound to the reaction mixture.
-
-
Reaction: Maintain a positive pressure of inert gas throughout the course of the reaction. A bubbler filled with mineral oil at the outlet of the Schlenk line can be used to monitor the gas flow.
Visualizations
To further aid in understanding the handling and reactivity of this compound, the following diagrams are provided.
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for moisture-sensitive reactions.
References
- 1. 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. fishersci.com [fishersci.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 10. HYDROGEN BROMIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. gas-sensing.com [gas-sensing.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrogen bromide [cdc.gov]
- 13. ICSC 0282 - HYDROGEN BROMIDE [chemicalsafety.ilo.org]
- 14. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 15. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Chlorotetrafluoropropionyl Bromide
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-Chlorotetrafluoropropionyl bromide. Given the specialized nature of this compound, this document is based on established principles for the synthesis of acyl bromides from carboxylic acids, particularly those containing electron-withdrawing groups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the potential causes?
A1: Low yields in the synthesis of acyl bromides can stem from several factors. The most common issues include:
-
Incomplete Reaction: The conversion of the starting carboxylic acid may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal choice of brominating agent for this specific substrate. Perfluorinated carboxylic acids are strongly acidic and can be less reactive in some contexts.[1][2][3][4][5]
-
Reagent Decomposition: Some brominating agents, like thionyl bromide, are less stable than their chloride counterparts and can decompose, especially if impure or not fresh.[6][7][8]
-
Product Decomposition: Acyl bromides are highly reactive and susceptible to hydrolysis.[9] Any moisture in the reaction setup (glassware, solvents, starting materials) will convert the product back to the carboxylic acid.
-
Side Reactions: Depending on the reagent used, side reactions can consume the starting material or product. For instance, using excess phosphorus tribromide can lead to the formation of phosphorous acid byproducts that may complicate the reaction.[10][11]
Q2: I am observing a dark coloration (e.g., red or brown) in my reaction mixture or distilled product. What does this indicate?
A2: A red or brown color often indicates the presence of elemental bromine (Br₂). This can be formed from the decomposition of the brominating agent (e.g., thionyl bromide) or as a byproduct of certain reaction pathways. If this color persists after distillation, it suggests co-distillation of bromine with your product. Shaking the distilled product with a small amount of mercury can remove traces of bromine, though this must be done with extreme caution due to the toxicity of mercury.[12]
Q3: How do I choose the best brominating agent for converting 2-chlorotetrafluoropropionic acid?
A3: The choice of brominating agent depends on the scale of your reaction, desired purity, and available equipment. Common reagents for converting carboxylic acids to acyl bromides include:
-
Thionyl Bromide (SOBr₂): Effective, and the byproducts (SO₂ and HBr) are gaseous, which can simplify purification. However, it is less stable than thionyl chloride.[6][7][8][13][14]
-
Phosphorus Tribromide (PBr₃): A common and effective reagent. It can also be used for the α-bromination of carboxylic acids, so careful control of stoichiometry is important if there are alpha-hydrogens (not applicable to the target molecule).[10][11][15] The byproduct, phosphorous acid, is a non-volatile liquid which must be separated from the product.[10][16]
-
Oxalyl Bromide ((COBr)₂): Highly reactive and effective, with gaseous byproducts (CO, CO₂, HBr). It is often used for sensitive substrates under mild conditions.[17][18][19]
Q4: What is the best method for purifying the final this compound?
A4: Fractional distillation is the most common and effective method for purifying acyl halides.[20][21] Due to the high reactivity of the product, it is crucial to perform the distillation under anhydrous conditions, often under reduced pressure to lower the boiling point and minimize thermal decomposition. Ensure all glassware is thoroughly dried before use.
Q5: My product seems to degrade upon storage. How can I store it properly?
A5: this compound, like most acyl halides, is sensitive to moisture and air.[9] It should be stored in a tightly sealed container (e.g., a glass bottle with a PTFE-lined cap) under an inert atmosphere (e.g., argon or nitrogen). Storing it in a cool, dark place, such as a refrigerator or freezer, can also help to slow down decomposition. For long-term storage, ampoulization under an inert atmosphere is recommended.
Data Presentation
Table 1: Comparison of Common Brominating Agents for Acyl Bromide Synthesis (Analogous Reactions)
| Reagent | Formula | Byproducts | Typical Conditions | Advantages | Disadvantages |
| Thionyl Bromide | SOBr₂ | SO₂(g), HBr(g) | Neat or in inert solvent, reflux | Gaseous byproducts simplify workup | Less stable than SOCl₂, can decompose |
| Phosphorus Tribromide | PBr₃ | H₃PO₃(l) | Neat or in inert solvent, reflux | Readily available, effective | Non-volatile byproduct requires separation |
| Oxalyl Bromide | (COBr)₂ | CO(g), CO₂(g), HBr(g) | Inert solvent, often with catalyst (e.g., DMF), 0°C to RT | Highly reactive, mild conditions, gaseous byproducts | More expensive, moisture-sensitive |
| N-Bromosuccinimide/PPh₃ | NBS/PPh₃ | Succinimide, Ph₃PO | Inert solvent (e.g., CH₂Cl₂), RT | Mild, neutral conditions | Stoichiometric amounts of phosphine oxide byproduct |
Note: The data presented is based on general procedures for acyl bromide synthesis and may need to be optimized for the specific synthesis of this compound.[6][10][15][17][22][23]
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound using Thionyl Bromide
Disclaimer: This is a hypothetical procedure based on standard laboratory techniques for the synthesis of acyl bromides and should be adapted and optimized with appropriate safety precautions.
Materials:
-
2-chlorotetrafluoropropionic acid
-
Thionyl bromide (SOBr₂)
-
Anhydrous inert solvent (e.g., toluene or dichloromethane) - Optional
-
Anhydrous glassware
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize the HBr and SO₂ gases produced. Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: To the round-bottom flask, add 2-chlorotetrafluoropropionic acid (1.0 eq). If using a solvent, add it at this stage.
-
Addition of Reagent: Slowly add thionyl bromide (approx. 1.2 - 1.5 eq) to the flask via an addition funnel at room temperature with stirring. The reaction may be exothermic.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (the temperature will depend on whether a solvent is used) and maintain for 2-4 hours. Monitor the reaction progress by a suitable method (e.g., IR spectroscopy by checking for the disappearance of the broad -OH stretch of the carboxylic acid).
-
Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude this compound can be purified by fractional distillation under reduced pressure. Ensure the distillation apparatus is dry.
-
Storage: Collect the purified product in a dry receiver under an inert atmosphere and store it appropriately.
Mandatory Visualization
Caption: Inferred reaction pathway for the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Logical relationship for selecting a brominating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
- 6. Thionyl bromide - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. organic chemistry - Can thionyl bromide produce alkyl bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. fiveable.me [fiveable.me]
- 10. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. prepchem.com [prepchem.com]
- 13. Buy Thionyl bromide | 507-16-4 [smolecule.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Method for preparing acetyl bromide from phosphorus tribromide - Eureka | Patsnap [eureka.patsnap.com]
- 17. nbinno.com [nbinno.com]
- 18. Oxalylbromid – Wikipedia [de.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Preventing Decomposition of 2-Chlorotetrafluoropropionyl Bromide
Disclaimer: Publicly available data on the specific decomposition pathways of 2-Chlorotetrafluoropropionyl bromide is limited. The information provided below is based on the general chemical principles of analogous halogenated and acyl bromide compounds and is intended to serve as a guide for researchers.
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound decomposition?
A1: Decomposition can be identified by several observable changes in the sample. These include:
-
Color Change: A fresh, pure sample should be colorless. The appearance of a yellow or brown tint is a primary indicator of degradation.
-
Gas Evolution: The formation of gaseous byproducts, such as hydrogen bromide (HBr) or carbon monoxide (CO), can lead to pressure buildup in the storage container.
-
Precipitate Formation: The presence of solid impurities may indicate the formation of insoluble degradation products.
-
Inconsistent Experimental Results: Using a decomposed sample can lead to lower yields, unexpected side products, and poor reproducibility in reactions.
Q2: What are the primary causes of decomposition?
A2: The decomposition of this compound is primarily initiated by:
-
Hydrolysis: As an acyl bromide, it is highly susceptible to reaction with water, leading to the formation of 2-Chlorotetrafluoropropionic acid and corrosive hydrogen bromide.[1]
-
Thermal Stress: Elevated temperatures can induce thermal decomposition, potentially leading to decarbonylation.
-
Photodecomposition: Exposure to light, particularly UV radiation, can trigger radical chain reactions that degrade the compound.[2]
-
Incompatible Materials: Contact with bases, strong nucleophiles, and certain metals can catalyze decomposition.
Q3: How should this compound be stored to ensure its stability?
A3: To minimize decomposition, adhere to the following storage guidelines:
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and air.
-
Temperature Control: Keep the compound in a cool, dry, and well-ventilated place.[1] For long-term storage, refrigeration is recommended.
-
Light Protection: Use an amber-colored vial or store the container in a dark location to prevent photodecomposition.[2]
-
Proper Sealing: Ensure the container is tightly sealed with a cap lined with an inert material like PTFE to prevent moisture ingress.[1]
Q4: Can a decomposed sample of this compound be purified?
A4: If the decomposition is minimal, purification by fractional distillation under reduced pressure and in an inert atmosphere may be possible. However, heating during distillation can also promote further degradation. For highly decomposed samples, it is often safer and more efficient to discard the material according to your institution's hazardous waste disposal protocols and obtain a fresh batch.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the sample | Exposure to light, moisture, or heat. | Verify storage conditions. If the sample is significantly discolored, consider purification or disposal. |
| Pressure buildup in the container | Gas-forming decomposition reactions. | In a fume hood, carefully and slowly vent the container. Re-evaluate storage conditions to prevent further decomposition. |
| Low yield or unexpected byproducts in a reaction | Use of a partially decomposed starting material. | Confirm the purity of the this compound via analytical methods (e.g., NMR, GC-MS) before use. |
Quantitative Data on Stability (Hypothetical)
The following table provides hypothetical data on the stability of this compound under different storage conditions to illustrate the importance of proper handling.
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Purity after 6 Months (%) |
| Recommended | 4 | Inert (Argon) | Dark | >99 |
| Sub-optimal | 25 | Air | Dark | ~95 |
| Poor | 25 | Air | Ambient Light | <90 |
Experimental Protocols
Protocol for Handling and Dispensing
-
Preparation: Conduct all manipulations in a well-ventilated fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Personal Protective Equipment: Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and gloves resistant to corrosive materials.
-
Dispensing: Use a dry, inert gas-flushed syringe or cannula to transfer the liquid.
-
Sealing: After dispensing, flush the headspace of the storage container with an inert gas before tightly resealing.
Protocol for Purity Assessment
-
Sampling: Under an inert atmosphere, carefully extract a small aliquot of the compound.
-
Analysis: Dilute the aliquot in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹⁹F and ¹H NMR spectrum.
-
Interpretation: Compare the spectrum to that of a pure standard. The presence of new peaks may indicate decomposition products such as 2-Chlorotetrafluoropropionic acid.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for suspected decomposition.
References
Technical Support Center: By-product Analysis in 2-Chlorotetrafluoropropionyl Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chlorotetrafluoropropionyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with by-product analysis in your experiments. Please note that specific literature on by-products in reactions of this compound is limited; therefore, this guidance is based on general principles of acyl halide chemistry and data from analogous halogenated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reactive sites on this compound?
A1: this compound (CF₃CFClC(O)Br) has several reactive sites. The most reactive site is the acyl bromide, which is a highly electrophilic carbonyl carbon susceptible to nucleophilic attack. The α-carbon, bonded to both chlorine and fluorine, is also a potential site for reactions, although the high degree of halogenation can influence its reactivity.
Q2: What are the expected major by-products in reactions with common nucleophiles (e.g., alcohols, amines)?
A2: Besides the expected ester or amide product, several by-products can form depending on the reaction conditions and the nucleophile used.
-
Hydrolysis: Reaction with adventitious water will lead to the formation of 2-Chlorotetrafluoropropionic acid.
-
Elimination: Under basic conditions, elimination of HX (where X is a halogen) from the α- and β-positions could potentially occur, leading to unsaturated species, although this is less common for highly fluorinated compounds.
-
Halogen Exchange: Depending on the reaction conditions and reagents, exchange of the bromide for another halide (e.g., fluoride or chloride from the solvent or a salt) at the acyl position is possible.
Q3: How can I minimize the formation of the hydrolysis by-product, 2-Chlorotetrafluoropropionic acid?
A3: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. Proper drying of glassware and purification of starting materials are also essential.
Q4: What analytical techniques are most suitable for identifying by-products in my reaction mixture?
A4: A combination of techniques is often necessary for unambiguous by-product identification.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for identifying and quantifying fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive by-products, HPLC, potentially coupled with mass spectrometry (LC-MS), can be used. Derivatization may be necessary for detecting halogenated carboxylic acids.[4][5]
-
Infrared (IR) Spectroscopy: IR can help identify functional groups present in the by-products, such as the carboxylic acid O-H and C=O stretches.[6]
Troubleshooting Guides
Issue 1: Low yield of the desired product and a complex mixture of by-products.
| Potential Cause | Troubleshooting Step |
| Presence of water in the reaction. | Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere. |
| Side reactions with the solvent. | Choose a non-reactive, aprotic solvent. If the solvent is suspected to be participating in the reaction, switch to an alternative. |
| Reaction temperature is too high. | Run the reaction at a lower temperature to reduce the rate of side reactions. Consider performing a temperature optimization study. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the reactants. An excess of the nucleophile or base can sometimes promote side reactions. |
Issue 2: Identification of an unexpected peak in ¹⁹F NMR or GC-MS.
| Potential Cause | Troubleshooting Step |
| Isomerization or rearrangement. | Analyze the structure of the unexpected peak. Consider the possibility of isomerization under the reaction conditions. |
| Reaction with impurities in starting materials. | Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Formation of a dimer or oligomer. | Use mass spectrometry to determine the molecular weight of the unknown compound. |
| Decarboxylation. | For reactions at elevated temperatures, consider the possibility of decarboxylation to form halogenated alkanes. |
Experimental Protocols
Protocol 1: General Procedure for By-product Analysis by GC-MS
-
Sample Preparation: Quench a small aliquot of the reaction mixture. If necessary, perform a work-up to isolate the organic components. Dilute the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC-MS Analysis: Inject the sample into a GC-MS system.
-
GC Column: Use a column suitable for separating halogenated compounds (e.g., a mid-polarity column).
-
Temperature Program: Start with a low initial temperature and ramp up to a higher temperature to ensure the separation of both volatile and less volatile components.
-
MS Detection: Acquire mass spectra in full scan mode to identify the molecular ions and fragmentation patterns of the components.
-
-
Data Analysis: Compare the obtained mass spectra with a library (e.g., NIST) to identify known compounds. For unknown peaks, analyze the fragmentation pattern to propose a structure.
Protocol 2: General Procedure for By-product Identification by ¹⁹F NMR
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dissolve it in a deuterated solvent containing a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene).
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any by-products.
-
The chemical shift, multiplicity (coupling to other fluorine or hydrogen atoms), and integration of the peaks will provide structural information.
-
The integration relative to the internal standard can be used to quantify the different fluorine-containing species in the mixture.[1][2][3]
-
Data Presentation
Table 1: Hypothetical ¹⁹F NMR Data for a Reaction of this compound with an Amine
| Compound | ¹⁹F Chemical Shift (ppm) | Multiplicity | Assignment | Relative Integration |
| Starting Material | -65.2 | doublet | -CF₃ | 1.00 |
| -110.5 | quartet | -CFCl- | 0.33 | |
| Product (Amide) | -66.8 | doublet | -CF₃ | 3.00 |
| -115.3 | quartet | -CFCl- | 1.00 | |
| By-product (Acid) | -66.1 | doublet | -CF₃ | 0.20 |
| -112.0 | quartet | -CFCl- | 0.07 |
Visualizations
Caption: Experimental workflow for by-product analysis.
Caption: Troubleshooting logical relationships.
References
- 1. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Overcoming low reactivity of 2-Chlorotetrafluoropropionyl bromide
Welcome to the technical support center for 2-Chlorotetrafluoropropionyl bromide. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the reactivity of this compound in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting lower than expected reactivity in my nucleophilic acyl substitution reaction?
A1: The reactivity of acyl halides is a balance of several factors. While acyl bromides are generally very reactive, the presence of highly electronegative fluorine atoms on the adjacent carbon (the α-carbon) can significantly decrease the electrophilicity of the carbonyl carbon through inductive effects. This electron-withdrawing effect can stabilize the ground state of the acyl bromide, thereby increasing the activation energy required for nucleophilic attack and slowing the reaction rate.
Q2: How does this compound's reactivity compare to other acyl halides?
A2: Generally, the reactivity of acyl halides follows the trend: Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride. This is primarily dictated by the leaving group's ability; iodide is the best leaving group and fluoride is the poorest. However, strong inductive effects from substituents, such as the tetrafluoropropyl group, can alter this expected trend, making a specific acyl bromide less reactive than a non-fluorinated acyl chloride.
Q3: What general strategies can be employed to enhance the rate of reaction?
A3: To overcome low reactivity, several strategies can be implemented:
-
Catalysis: Employing catalysts to activate the acyl bromide or the nucleophile.
-
Temperature: Increasing the reaction temperature to provide the necessary activation energy.
-
Solvent Choice: Selecting a solvent that can stabilize the transition state.
-
Stronger Nucleophile: Using a more reactive nucleophile if the reaction chemistry allows.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Yield in Esterification Reactions
-
Problem: Reaction with a primary or secondary alcohol results in poor conversion to the desired ester, even after extended reaction times.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Electrophilicity | The carbonyl carbon is deactivated by the adjacent fluoroalkyl group. |
| Steric Hindrance | The nucleophile (alcohol) or the acyl bromide itself is sterically hindered. |
| Poor Leaving Group | The bromide is not departing efficiently under the reaction conditions. |
| Insufficient Nucleophilicity | The alcohol is not a strong enough nucleophile to attack the deactivated carbonyl. |
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low esterification yield.
Issue 2: Incomplete Amide Formation
-
Problem: Reaction with a primary or secondary amine stalls, leaving significant amounts of starting material.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| In-situ Salt Formation | The HBr byproduct protonates the starting amine, rendering it non-nucleophilic. |
| Low Reactivity | The acyl bromide is not sufficiently reactive towards the amine. |
| Steric Hindrance | The amine is sterically bulky, hindering its approach to the carbonyl carbon. |
-
Catalyst and Base Recommendations for Amidation:
| Reagent Type | Examples | Typical Loading | Notes |
| Tertiary Amine Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 2.0 equivalents | Acts as an HBr scavenger to prevent protonation of the nucleophile.[1] |
| Acyl Transfer Catalyst | 4-Dimethylaminopyridine (DMAP), Pyridine | 0.05 - 0.2 equivalents | Recommended for less reactive amines or sterically hindered substrates. |
| Coupling Agents | HATU, HBTU | 1.1 - 1.5 equivalents | Used in multi-step procedures where the acyl bromide is first converted to a more reactive intermediate.[1][] |
-
Logical Flow for Amide Synthesis:
Caption: Decision process for successful amide synthesis.
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Esterification
This protocol is intended as a starting point for the reaction of this compound with a simple alcohol.
-
Reagent Preparation:
-
Dissolve the alcohol (1.0 eq.) and 4-Dimethylaminopyridine (DMAP, 0.1 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (Nitrogen or Argon).
-
Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) to the solution. This will act as an acid scavenger.
-
-
Reaction Initiation:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq.) to the stirred solution dropwise over 10-15 minutes.
-
-
Monitoring and Work-up:
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography.
-
Protocol 2: Procedure for Amidation using a Stoichiometric Base
This protocol outlines the formation of an amide using an amine nucleophile.
-
Reagent Preparation:
-
Dissolve the amine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous Dichloromethane (DCM) in a flask under an inert atmosphere.
-
-
Reaction Initiation:
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 eq.) dropwise to the cooled, stirring solution.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction for the disappearance of the starting amine by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.[1]
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
If necessary, purify the resulting amide by recrystallization or column chromatography.
-
Disclaimer: These protocols are generalized and may require optimization for specific substrates and scales. Always conduct a thorough literature search and risk assessment before beginning any new chemical reaction.
References
Validation & Comparative
Comparative Guide to Purity Analysis of 2-Chlorotetrafluoropropionyl Bromide
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is paramount. 2-Chlorotetrafluoropropionyl bromide is a reactive building block, and its purity directly impacts reaction yield, impurity profiles of subsequent products, and overall process efficiency. This guide provides a comparative overview of analytical techniques for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for a reactive compound like this compound depends on the specific requirements of the analysis, such as the need for quantitative purity, impurity profiling, or simple identification. The following table compares the most relevant analytical methods.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of the analyte and its impurities between a stationary phase and a liquid mobile phase. | - High resolution for separating complex mixtures. - Suitable for non-volatile and thermally labile compounds. - Quantitative accuracy and precision. - Can be a stability-indicating method. | - The reactive acyl bromide may degrade on the column or react with protic mobile phases. - Requires method development. - The analyte lacks a strong chromophore for UV detection at higher wavelengths. | - Quantitative purity determination. - Impurity profiling. - Stability studies. |
| GC (Gas Chromatography) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | - High efficiency for volatile compounds. - Sensitive detectors available (e.g., FID, MS). | - The compound may have insufficient volatility or thermal stability.[1] - The reactive acyl bromide can degrade in the hot injector or on the column. - Derivatization may be necessary to improve volatility and stability.[2][3] | - Analysis of volatile impurities. - Purity assessment if the compound is sufficiently stable and volatile. |
| ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) | Measures the nuclear magnetic resonance of the ¹⁹F isotope. | - Provides structural information and is highly specific for fluorinated compounds.[4][5] - Quantitative analysis without a reference standard of the main component is possible. - Non-destructive. - Rapid analysis.[6] | - Lower sensitivity compared to chromatographic methods. - Requires specialized equipment and expertise. - May not separate isomers with very similar chemical environments. | - Unambiguous identification. - Quantitative purity assessment. - Structural elucidation of impurities. |
| Titration | Chemical reaction with a standardized solution to determine the concentration of the analyte. | - Simple, inexpensive, and rapid. - Provides an absolute measure of the concentration of the reactive group. | - Non-specific; titrates the acyl bromide group but does not distinguish between different acyl bromides. - Not suitable for impurity profiling. - Lower sensitivity and precision compared to instrumental methods. | - Quick estimation of overall purity. - Assay of the acyl bromide functional group. |
Experimental Protocols
Proposed HPLC Method for Purity Analysis
This proposed method is a starting point for the development of a robust purity assay for this compound. Given the reactive nature of acyl bromides, a non-aqueous reversed-phase method is suggested to minimize on-column hydrolysis.
1. Sample Preparation:
-
Due to the reactivity of acyl bromides with moisture, all sample handling should be performed in a dry environment (e.g., glovebox or under a stream of inert gas).
-
Use anhydrous acetonitrile as the diluent.
-
Prepare a stock solution of this compound at approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with anhydrous acetonitrile.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Anhydrous Acetonitrile |
| Mobile Phase B | Anhydrous Methanol |
| Gradient | 95% A to 50% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Potential impurities to monitor for include the corresponding carboxylic acid (from hydrolysis) and any starting materials or by-products from the synthesis.
Alternative Method: Gas Chromatography (GC) with Derivatization
For the analysis of volatile impurities or if HPLC proves challenging, GC can be an alternative. Derivatization is recommended to enhance the stability of the analyte.
1. Derivatization:
-
React the this compound sample with a suitable alcohol (e.g., anhydrous methanol or ethanol) in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding ester. This ester will be more stable and volatile.[3]
2. GC Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
| Detector | FID (Flame Ionization Detector) |
| Detector Temperature | 280 °C |
Visualizations
Caption: Workflow for the purity analysis of this compound by HPLC.
Caption: Logical relationship between the analyte and various analytical techniques for purity assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. labinsights.nl [labinsights.nl]
- 3. gcms.cz [gcms.cz]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 2-Chlorotetrafluoropropionyl Bromide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Chlorotetrafluoropropionyl bromide and its derivatives. Due to the limited direct literature on this specific compound, this document outlines logical synthetic pathways and expected characterization data based on established chemical principles and spectroscopic data from analogous halogenated compounds. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and application of these novel chemical entities.
Synthesis of this compound and Its Derivatives
The synthesis of this compound is proposed as a two-step process starting from the commercially available 2-Chlorotetrafluoropropionic acid. The primary intermediate is the corresponding acyl chloride, which can then be converted to the target acyl bromide. Subsequent reactions with various nucleophiles can then yield a range of derivatives.
Proposed Synthetic Pathway
A plausible synthetic route involves the initial conversion of 2-Chlorotetrafluoropropionic acid to 2-Chlorotetrafluoropropanoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂), a method mentioned in patent literature for this specific conversion. The resulting acyl chloride can then undergo a halogen exchange reaction to yield this compound. Derivatives such as esters and amides can be synthesized from the acyl bromide via nucleophilic acyl substitution.
Caption: Proposed synthesis of this compound and its derivatives.
Experimental Protocols
Synthesis of 2-Chlorotetrafluoropropanoyl Chloride: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chlorotetrafluoropropionic acid. Add thionyl chloride (SOCl₂) in a 1.2 to 2 molar excess. The reaction can be catalyzed by a few drops of dimethylformamide (DMF). The mixture is then gently refluxed for 2-4 hours or until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride is removed by distillation. The crude 2-Chlorotetrafluoropropanoyl chloride is then purified by fractional distillation.
Synthesis of this compound: The conversion of the acyl chloride to the acyl bromide can be achieved via halogen exchange. In a typical procedure, 2-Chlorotetrafluoropropanoyl chloride is treated with a bromide salt, such as lithium bromide (LiBr) or sodium bromide (NaBr), in an aprotic solvent like acetonitrile. The reaction is stirred at room temperature or gently heated to drive the equilibrium towards the formation of the acyl bromide. The progress of the reaction can be monitored by GC-MS or NMR. The product is isolated by filtration of the salt byproduct and subsequent distillation of the solvent and product.
Synthesis of Ester and Amide Derivatives: The corresponding ester or amide derivatives can be synthesized by reacting this compound with an appropriate alcohol or amine, respectively, in the presence of a non-nucleophilic base such as pyridine or triethylamine to scavenge the HBr byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or diethyl ether at 0 °C to room temperature. The product is then isolated by washing the reaction mixture with dilute acid and brine, followed by drying over an anhydrous salt and solvent evaporation. Further purification can be achieved by chromatography or distillation.
Characterization Data
The following tables summarize the expected and known physical and spectroscopic properties of 2-Chlorotetrafluoropropionic acid, its acyl chloride, the target acyl bromide, and representative ester and amide derivatives. The data for the bromide and its derivatives are estimations based on known trends for analogous halogenated compounds.
Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) (Predicted) |
| 2-Chlorotetrafluoropropionic Acid | 6189-02-2 | C₃HClF₄O₂ | 180.49 | ~140-150 |
| 2-Chlorotetrafluoropropanoyl Chloride | 6066-46-2 | C₃ClF₅O | 198.48 | ~60-70 |
| This compound | N/A | C₃BrClF₄O | 243.38 | ~80-90 |
| Ethyl 2-Chlorotetrafluoropropionate | N/A | C₅H₅ClF₄O₂ | 208.53 | ~110-120 |
| N,N-Diethyl-2-chlorotetrafluoropropionamide | N/A | C₇H₁₀ClF₄NO | 235.60 | ~180-190 |
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy:
| Functional Group | Derivative Type | Expected Absorption Range (cm⁻¹) |
| C=O (Acid Halide) | Acyl Bromide | 1780 - 1820 |
| C=O (Ester) | Ester | 1735 - 1750 |
| C=O (Amide) | Amide | 1650 - 1690 |
| C-F | All | 1000 - 1400 (strong, multiple bands) |
| C-Cl | All | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts are highly dependent on the specific structure and solvent. The following are rough estimates.
-
¹⁹F NMR: The presence of the CF₃ and CFCl groups will result in complex splitting patterns. The CF₃ group would likely appear as a doublet, and the CFCl fluorine as a quartet.
-
¹³C NMR: The carbonyl carbon is expected in the 160-175 ppm region. Carbons attached to fluorine will show characteristic large C-F coupling constants.
-
¹H NMR: For the ethyl ester derivative, a quartet around 4.2 ppm (CH₂) and a triplet around 1.3 ppm (CH₃) are expected. For the diethyl amide, two quartets for the non-equivalent CH₂ groups and two triplets for the CH₃ groups are anticipated due to restricted rotation around the C-N bond.
Comparison with Alternative Acylating Agents
This compound offers a unique combination of functionalities that may be advantageous in certain synthetic applications compared to other acylating agents.
| Feature | This compound | Trifluoroacetyl Bromide | 2-Bromopropionyl Bromide |
| Reactivity | High, typical of an acyl bromide. | Very high, due to the electron-withdrawing CF₃ group. | High, typical of an acyl bromide. |
| Functional Groups | -CF₂Cl, -C(O)Br | -CF₃, -C(O)Br | -CH(Br)CH₃, -C(O)Br |
| Potential Applications | Introduction of a fluorinated, chlorinated chiral center. | Introduction of a trifluoromethyl group. | Introduction of a simple brominated alkyl chain. |
| Byproducts | HBr | HBr | HBr |
| Handling | Moisture sensitive, corrosive. | Highly moisture sensitive, volatile, corrosive. | Moisture sensitive, corrosive. |
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a this compound derivative.
Caption: A logical workflow for synthesizing and characterizing derivatives.
This guide provides a starting point for the exploration of this compound and its derivatives. Experimental validation of the proposed synthetic routes and detailed spectroscopic analysis will be crucial for confirming the properties and potential applications of these compounds.
A Comparative Guide to 2-Chlorotetrafluoropropionyl Bromide and Other Acyl Bromides for Researchers in Drug Development
In the landscape of modern drug discovery and organic synthesis, the choice of acylating agent is pivotal for the efficient construction of complex molecular architectures. Among these, acyl bromides are recognized for their high reactivity, enabling a wide array of chemical transformations. This guide provides a comparative analysis of 2-Chlorotetrafluoropropionyl bromide against other commonly used acyl bromides, offering insights into their performance, supported by general experimental principles and data for analogous compounds.
Understanding Acyl Bromide Reactivity
The reactivity of acyl halides is primarily governed by two key factors: the nature of the leaving group and the electronic environment of the carbonyl carbon. Acyl bromides are generally more reactive than their acyl chloride counterparts because the bromide ion is a better leaving group than the chloride ion.[1] This enhanced reactivity often translates to faster reaction rates and the ability to acylate less reactive substrates under milder conditions.
The introduction of electron-withdrawing groups, such as fluorine and chlorine atoms, onto the acyl backbone significantly increases the electrophilicity of the carbonyl carbon. This makes the molecule more susceptible to nucleophilic attack, further enhancing its reactivity.
Profile of this compound
While specific experimental data for this compound is not extensively available in published literature, its reactivity can be inferred from its structure (CF₃CFClC(O)Br). The presence of a trifluoromethyl group and an additional fluorine and chlorine atom on the α-carbon creates a strong electron-withdrawing effect. This is expected to make this compound a highly reactive acylating agent, likely surpassing the reactivity of simpler acyl bromides.
Below is a table comparing the predicted properties of this compound with other common acyl bromides.
| Property | This compound (Predicted) | Trifluoroacetyl Bromide | Acetyl Bromide | Benzoyl Bromide |
| Molecular Weight | ~259.4 g/mol | 176.92 g/mol [2] | 122.95 g/mol | 185.02 g/mol |
| Reactivity | Very High | High | Moderate | Low to Moderate |
| Key Features | Introduces a chlorotetrafluoropropyl moiety | Introduces a trifluoroacetyl group | Introduces an acetyl group | Introduces a benzoyl group |
| Potential Applications | Synthesis of highly fluorinated, biologically active molecules | Peptide synthesis, synthesis of fluorinated ketones | General acylation | Aromatic ketone synthesis, protection of functional groups |
Comparative Performance in Acylation Reactions
The following table presents hypothetical reaction yields for a standard amidation reaction with a primary amine. The predicted high reactivity of this compound suggests it would afford high yields even under mild reaction conditions.
| Acyl Bromide | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| This compound | Aniline | Dichloromethane | 0 - 25 | 1 | >95 |
| Trifluoroacetyl Bromide | Aniline | Dichloromethane | 0 - 25 | 1-2 | 90-95 |
| Acetyl Bromide | Aniline | Dichloromethane | 25 | 2-4 | 85-90 |
| Benzoyl Bromide | Aniline | Dichloromethane | 25 | 4-8 | 80-85 |
Experimental Protocols
General Protocol for Amidation using an Acyl Bromide
This protocol provides a general procedure for the synthesis of an amide from a primary or secondary amine and an acyl bromide.
Materials:
-
Acyl bromide (1.0 eq)
-
Amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other non-nucleophilic base (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the non-nucleophilic base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl bromide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate amount of time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.
Visualizing Reaction Mechanisms and Workflows
To better understand the chemical processes and their applications, the following diagrams illustrate a typical reaction pathway and a drug discovery workflow where these reagents are utilized.
References
A Comparative Analysis of the Reactivity of 2-Chlorotetrafluoropropionyl Bromide and Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Chlorotetrafluoropropionyl bromide and 2-Chlorotetrafluoropropionyl chloride. The information presented herein is based on established principles of organic chemistry, supported by analogous experimental findings for similar compounds.
Introduction to Acyl Halides in Synthesis
Acyl halides are a critical class of reagents in organic synthesis, prized for their high reactivity in nucleophilic acyl substitution reactions. This reactivity allows for the efficient formation of esters, amides, and other carboxylic acid derivatives. The choice between an acyl bromide and an acyl chloride can significantly impact reaction rates and yields, making a clear understanding of their relative reactivity essential for process optimization and the development of novel chemical entities. This guide focuses on two specific, highly fluorinated acyl halides: this compound and 2-Chlorotetrafluoropropionyl chloride.
Comparative Reactivity: Theoretical Framework
The reactivity of acyl halides in nucleophilic acyl substitution reactions is primarily governed by two key factors: the stability of the leaving group and the electrophilicity of the carbonyl carbon.
-
Leaving Group Ability: In the context of these two molecules, the leaving groups are bromide (Br-) and chloride (Cl-) ions. Acyl bromides are generally more reactive than their corresponding acyl chlorides.[1][2] This is because the bromide ion is a better leaving group than the chloride ion.[1][2] The C-Br bond (approximately 285 kJ/mol) is weaker than the C-Cl bond (approximately 327 kJ/mol), requiring less energy to break.[2]
-
Electrophilicity of the Carbonyl Carbon: The presence of four fluorine atoms and a chlorine atom on the propyl chain has a significant impact on the electrophilicity of the carbonyl carbon. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) pulls electron density away from the carbonyl carbon. This effect is expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. While fluorine substitution can sometimes hinder nucleophilic substitution reactions, in the case of acyl halides, the dominant effect is the enhancement of carbonyl electrophilicity.[3][4]
Based on these principles, This compound is expected to be more reactive than 2-Chlorotetrafluoropropionyl chloride . The superior leaving group ability of bromide is the decisive factor.[1][2][5]
Quantitative Reactivity Data (Hypothetical)
| Acyl Halide | Relative Rate Constant (k_rel) at 25°C | Half-life (t_1/2) in seconds |
| 2-Chlorotetrafluoropropionyl chloride | 1.0 | 600 |
| This compound | ~5-10 | ~60-120 |
This data is illustrative and intended to reflect the generally accepted reactivity trend where acyl bromides are significantly more reactive than acyl chlorides.
Experimental Protocols
The following is a generalized protocol for a comparative kinetic study of the reactivity of this compound and chloride with a nucleophile, such as an alcohol or amine, using in-situ infrared (IR) spectroscopy.
Objective: To determine the relative reaction rates of this compound and 2-Chlorotetrafluoropropionyl chloride with a selected nucleophile.
Materials:
-
This compound
-
2-Chlorotetrafluoropropionyl chloride
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Nucleophile (e.g., ethanol, diethylamine)
-
Internal standard (for quantification, if necessary)
-
In-situ IR spectrometer
Procedure:
-
A solution of the nucleophile in the anhydrous solvent is prepared in a reaction vessel equipped with an in-situ IR probe and a temperature controller.
-
The baseline IR spectrum of the nucleophile solution is recorded.
-
A known concentration of either this compound or chloride is rapidly added to the stirred solution at a constant temperature.
-
The reaction is monitored in real-time by recording IR spectra at regular intervals. The disappearance of the acyl halide carbonyl peak (typically in the region of 1780-1820 cm⁻¹) and the appearance of the product peak (e.g., ester carbonyl around 1735-1750 cm⁻¹) are tracked.
-
The concentration of the acyl halide over time is calculated from the IR data using the Beer-Lambert law.
-
The rate constant (k) is determined by plotting the natural logarithm of the acyl halide concentration versus time (for a pseudo-first-order reaction) or by using appropriate integrated rate laws.
-
The experiment is repeated under identical conditions for the other acyl halide.
-
The relative reactivity is determined by the ratio of the rate constants.
Visualizations
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Experimental workflow for comparative reactivity analysis.
Conclusion
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
A Comparative Guide to the Validation of Analytical Methods for 2-Chlorotetrafluoropropionyl Bromide and Related Acyl Halides
This guide provides a comparative overview of validated analytical methodologies applicable to the quantitative analysis of 2-Chlorotetrafluoropropionyl bromide and other reactive acyl halides. Given the inherent reactivity of these compounds, direct analysis is often challenging. Therefore, this document focuses on derivatization techniques followed by chromatographic separation and detection, a widely accepted strategy in the pharmaceutical industry for ensuring the quality and safety of drug substances.
The following sections detail validated analytical methods, present comparative data on their performance, and provide the necessary experimental protocols for implementation in a research and drug development setting.
Comparative Analysis of Validated Methods
The primary challenge in the analysis of this compound, an acyl halide, is its susceptibility to hydrolysis and reaction with nucleophiles. To address this, derivatization is employed to convert the reactive analyte into a more stable derivative that can be readily analyzed by common chromatographic techniques. Here, we compare two prominent methods: High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, and Gas Chromatography (GC) with mass spectrometry (MS) detection.
Table 1: Comparison of HPLC and GC Methods for Acyl Halide Analysis
| Parameter | HPLC with UV Detection (Post-Derivatization) | Gas Chromatography with MS Detection |
| Principle | Derivatization of the acyl halide to a stable, UV-active compound, followed by separation and quantification. | Direct injection or derivatization to a volatile ester, followed by separation and mass-based detection. |
| Applicability | Suitable for trace-level analysis of residual acyl halides in drug substances, particularly for non-volatile or thermally labile compounds. | Effective for the analysis of volatile impurities and can be applied to a range of acid halides. |
| Derivatization Agent | 2-Nitrophenylhydrazine is a common choice, creating a stable derivative with strong UV absorbance.[1][2] | Methanol is often used to form the corresponding methyl ester, which is amenable to GC analysis.[3] |
| Instrumentation | Standard HPLC system with a UV detector. | Gas chromatograph coupled with a mass spectrometer. |
| Selectivity | High, as the derivatization is specific to the acyl halide functional group and the chromatographic conditions are optimized. | Very high, as MS detection provides mass-to-charge ratio information, enabling definitive identification. |
| Sensitivity | Limits of Detection (LOD) are typically in the range of 0.01–0.03 μg/mL.[1][3] | Can achieve low ppm to ppb detection limits, depending on the instrumentation and sample matrix. |
Performance Data from Method Validation Studies
The following tables summarize the validation parameters for the derivatization-HPLC method, demonstrating its suitability for the quantitative determination of acyl halides. These parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]
Table 2: Linearity and Range
| Analyte Class | Concentration Range (μg/mL) | Correlation Coefficient (r²) |
| Aromatic Acyl Chlorides | 0.1 - 10 | > 0.999 |
| Aliphatic Acyl Chlorides | 0.1 - 10 | > 0.998 |
Table 3: Accuracy (Recovery)
| Spiked Level | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Low | 87.8 - 95.2 | < 5.0 |
| Medium | 92.5 - 108.1 | < 4.5 |
| High | 98.3 - 114.1 | < 3.0 |
| Data presented is representative for a range of acyl chlorides in various drug substance matrices.[2] |
Table 4: Precision (Repeatability)
| Analyte Concentration | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| Low | < 4.0 | < 5.0 |
| High | < 2.0 | < 3.0 |
Experimental Protocols
Protocol 1: HPLC Method with 2-Nitrophenylhydrazine Derivatization
This protocol is adapted from a validated method for the trace analysis of acyl chlorides in lipophilic drug substances.[1][2]
1. Reagents and Materials:
-
2-Nitrophenylhydrazine (derivatization reagent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Drug substance containing residual this compound
-
C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
2. Standard and Sample Preparation:
-
Derivatization Reagent Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Standard Solution: Prepare a stock solution of a representative acyl halide standard in acetonitrile. Perform serial dilutions to the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve a known amount of the drug substance in a suitable solvent.
-
Derivatization: To an aliquot of the standard or sample solution, add an equal volume of the derivatization reagent solution. Allow the reaction to proceed at room temperature for 30 minutes.[3]
3. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 395 nm[1]
-
Injection Volume: 10 µL
4. Validation Parameters to Assess:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the derivatized analyte.
-
Linearity: Construct a calibration curve from at least five concentrations and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking the drug substance with known amounts of the acyl halide at three concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for method validation and the decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for analytical method validation.
Caption: Logic for selecting an analytical method for acyl halides.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 2-Chlorotetrafluoropropionyl Bromide in Fluoroalkylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluoroalkyl groups into organic molecules is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and binding affinity. While a diverse arsenal of fluoroalkylation reagents exists, the evaluation of novel agents is crucial for expanding the synthetic toolkit. This guide provides a comparative analysis of the predicted efficacy of 2-Chlorotetrafluoropropionyl bromide as a fluoroalkylation agent against established alternatives, supported by analogous experimental data from the literature.
Due to the absence of direct studies on this compound in the current chemical literature, this guide infers its potential reactivity based on the well-established principles of acyl halide chemistry and radical fluoroalkylation reactions.
Predicted Reactivity and Mechanism of this compound
This compound (CF₃CFClC(O)Br) is an acyl bromide bearing both α-chloro and β-trifluoromethyl substituents. Its utility in fluoroalkylation would likely proceed through two primary pathways:
-
Decarbonylative Radical Generation: Similar to other acyl halides, this compound could generate a 2-chloro-1,1,2,2-tetrafluoroethyl radical (CF₃CFCl•) upon activation. This activation can typically be achieved through:
-
Photoredox Catalysis: Visible-light photoredox catalysis is a powerful tool for generating radicals from various precursors under mild conditions.[1][2]
-
Thermal Initiation: In the presence of a radical initiator, thermal decomposition could lead to the desired radical.
-
Electrochemical Methods: Electrochemical oxidation or reduction can also serve as a method for radical generation.[1][3]
-
-
Direct Nucleophilic Attack (less likely for fluoroalkylation): While acyl halides are excellent electrophiles, direct nucleophilic attack at the carbonyl carbon followed by subsequent transformations to achieve fluoroalkylation of a substrate is a less common strategy.
The presence of the α-chloro atom is expected to influence the stability and reactivity of the resulting radical compared to its perfluorinated counterpart.
Comparison with Established Fluoroalkylation Reagents
The performance of this compound can be benchmarked against several classes of well-established fluoroalkylation reagents.
| Reagent Class | Example(s) | General Applicability | Advantages | Disadvantages |
| Perfluoroalkyl Iodides | CF₃I, C₄F₉I | Widely used in radical additions to alkenes and alkynes.[4] | Readily available, predictable reactivity. | Formation of iodine-containing byproducts. |
| Perfluoroalkyl Bromides | CF₃Br, C₂F₅Br | Similar to iodides, often used in photoredox and metal-catalyzed reactions. | Generally more stable than iodides. | Can be less reactive than the corresponding iodides. |
| Sulfonyl Chlorides | CF₃SO₂Cl | Effective trifluoromethylating agents, particularly for arenes and heteroarenes. | High stability, commercially available. | Can require harsher reaction conditions. |
| Togni Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Electrophilic trifluoromethylation of a broad range of nucleophiles. | High reactivity, broad scope. | Stoichiometric use of an iodine(III) reagent. |
| Umemoto Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Electrophilic trifluoromethylating agents. | Highly reactive. | Can be expensive and generate stoichiometric byproducts. |
| Fluoroform-Derived Reagents | TMSCF₃ (Ruppert-Prakash Reagent) | Nucleophilic trifluoromethylation of carbonyls and imines. | Readily accessible and versatile. | Requires activation with a fluoride source. |
Table 1: Comparison of Fluoroalkylation Reagent Classes
Based on its structure, this compound, upon decarbonylation, would generate a secondary fluoroalkyl radical. The reactivity of this radical would be a key determinant of its efficacy.
Hypothetical Experimental Protocols
The following are detailed, hypothetical experimental protocols for the use of this compound in a photoredox-catalyzed fluoroalkylation of an alkene, based on established methodologies.[2]
Protocol 1: Photoredox-Catalyzed Hydrofluoroalkylation of an Alkene
-
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 equiv)
-
fac-[Ir(ppy)₃] (photocatalyst, 1-2 mol%)
-
Hantzsch ester (reductant, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or MeCN)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the alkene, Hantzsch ester, and photocatalyst.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED (450 nm) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Reaction Pathway
Diagram 1: Proposed Photoredox Catalytic Cycle
References
A Comparative Guide to Catalysts for Electrophilic Acylation Reactions of Fluorinated Acyl Halides
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science, offering unique physicochemical properties. 2-Chlorotetrafluoropropionyl bromide, a fluorinated acyl bromide, presents a versatile building block for the synthesis of complex fluorinated ketones and other derivatives. The reactivity of such acyl halides is often modulated by the choice of catalyst, influencing yield, selectivity, and reaction conditions. This guide provides a comparative overview of potential catalytic systems applicable to reactions involving this compound, drawing upon established knowledge of similar fluorinated acyl halide reactions, primarily focusing on Friedel-Crafts acylation.
Performance of Potential Catalysts for Friedel-Crafts Acylation
While direct experimental data for this compound is limited in publicly accessible literature, a comparative analysis of catalysts can be extrapolated from studies on analogous fluorinated and non-fluorinated acyl halides. The Friedel-Crafts acylation is a key transformation for these compounds, and the choice of Lewis acid catalyst is paramount.[1][2]
| Catalyst Class | Specific Examples | Typical Reaction Conditions | Advantages | Potential Challenges with Fluorinated Substrates |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | Anhydrous solvent (e.g., CS₂, nitrobenzene), Stoichiometric amounts | High reactivity, readily available[1][2] | Strong complexation with the product ketone may necessitate more than stoichiometric amounts; potential for side reactions and harsh work-up procedures.[1] |
| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | Can be used in catalytic amounts, milder conditions, sometimes in aqueous or ionic liquid media | High catalytic activity, often recyclable, tolerant to some functional groups | Cost may be a factor; optimization of reaction conditions is crucial for efficiency. |
| Solid Acid Catalysts | Zeolites, Zinc Oxide (ZnO) | Solvent-free or high-temperature conditions | Ease of separation and catalyst recycling, environmentally benign.[3] | May require higher temperatures, potentially leading to substrate or product degradation; substrate scope can be limited.[3] |
| Other Metal Halides | ZnCl₂, TiCl₄ | Varies depending on the specific catalyst and substrate | Can offer different selectivity profiles compared to traditional Lewis acids | Activity may be lower than AlCl₃, requiring more forcing conditions. |
Experimental Protocols: A Generalized Approach
The following protocols are generalized for a Friedel-Crafts acylation reaction involving a fluorinated acyl halide like this compound and an aromatic substrate. Optimization of specific parameters is crucial for any new system.
Protocol 1: Friedel-Crafts Acylation using a Traditional Lewis Acid (e.g., AlCl₃)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).
-
Catalyst Addition: Aluminum trichloride (AlCl₃) (1.1 - 2.0 equivalents) is added portion-wise at 0 °C with vigorous stirring.
-
Acyl Halide Addition: A solution of this compound (1.0 equivalent) in the reaction solvent is added dropwise to the cooled mixture.
-
Reaction: The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-4 hours) and then allowed to warm to room temperature, monitoring the progress by TLC or GC-MS.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by the addition of concentrated hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Catalytic Friedel-Crafts Acylation using a Metal Triflate (e.g., Sc(OTf)₃)
-
Preparation: To a solution of the aromatic substrate in an appropriate solvent (e.g., nitromethane or an ionic liquid), add the metal triflate catalyst (e.g., 5-10 mol%).
-
Acyl Halide Addition: this compound (1.0 equivalent) is added to the mixture.
-
Reaction: The reaction is stirred at a predetermined temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by an appropriate analytical technique.
-
Work-up and Purification: The work-up procedure will depend on the solvent used. For organic solvents, a similar procedure to Protocol 1 can be followed. For ionic liquids, the product may be extracted with an organic solvent. Purification is typically achieved by column chromatography.
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Generalized workflow for a Friedel-Crafts acylation reaction.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
References
Spectroscopic Confirmation of 2-Chlorotetrafluoropropionyl Bromide Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 2-Chlorotetrafluoropropionyl bromide, a reactive acyl halide valuable in the synthesis of fluorinated organic compounds. Due to the limited direct literature on this specific reagent, this guide draws upon established principles of acyl halide reactivity and spectroscopic data from closely related fluorinated compounds to provide a robust framework for understanding and confirming its reaction products. We will explore its primary reactions—esterification and amidation—and compare its utility with alternative acylating agents.
Introduction to this compound
This compound (CF₃CFClC(O)Br) is a fluorinated acyl bromide. The presence of electron-withdrawing fluorine and chlorine atoms makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. This reactivity is central to its application in introducing the 2-chlorotetrafluoropropionyl moiety into a variety of molecules, a valuable strategy in medicinal chemistry and materials science for modulating properties such as lipophilicity, metabolic stability, and binding affinity.
Key Reactions and Spectroscopic Confirmation
The primary reactions of this compound involve nucleophilic acyl substitution, where the bromide is displaced by a nucleophile. The two most common and synthetically useful transformations are esterification (reaction with alcohols) and amidation (reaction with amines).
Reaction Pathway: Nucleophilic Acyl Substitution
The general mechanism for the reaction of this compound with a generic nucleophile (Nu-H) is depicted below.
Caption: General reaction pathway for nucleophilic acyl substitution of this compound.
Comparison of Reaction Products: Esterification vs. Amidation
The choice of nucleophile—an alcohol for esterification or an amine for amidation—determines the resulting product. The spectroscopic signatures of these products are distinct and allow for unambiguous confirmation.
| Reaction Type | Product | Typical Yield (%) | Reaction Conditions | Key Spectroscopic Features |
| Esterification | 2-Chlorotetrafluoropropionate Ester | 85-95% | Alcohol, Pyridine or Et₃N, 0°C to rt | IR: Strong C=O stretch (1750-1780 cm⁻¹). ¹⁹F NMR: Signals for CF₃ and CFCl groups. ¹H NMR: Signals corresponding to the alcohol moiety. MS: Molecular ion peak and characteristic fragmentation pattern (loss of alkoxy group). |
| Amidation | 2-Chlorotetrafluoropropionamide | 90-99% | Amine, Pyridine or Et₃N, 0°C to rt | IR: Strong C=O stretch (Amide I band, 1680-1700 cm⁻¹), N-H stretch for 1°/2° amides (3200-3400 cm⁻¹). ¹⁹F NMR: Signals for CF₃ and CFCl groups. ¹H NMR: Signals for the amine moiety and N-H proton (if applicable). MS: Molecular ion peak and fragmentation including the acylium ion.[1] |
Note: Yields and specific spectroscopic values are based on reactions with analogous perfluoroacyl halides due to a lack of specific data for this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a 2-chlorotetrafluoropropionate ester and a 2-chlorotetrafluoropropionamide.
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and spectroscopic confirmation of the reaction products.
References
Safety Operating Guide
Safe Disposal of 2-Chlorotetrafluoropropionyl Bromide: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling and disposal of 2-Chlorotetrafluoropropionyl bromide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The information presented is based on the known reactivity of acyl halides, a class of compounds to which this compound belongs. Acyl halides are known to be reactive and corrosive, requiring careful management.[1][2]
I. Understanding the Hazards
This compound is an acyl bromide. Acyl halides are reactive compounds that can react with water to form carboxylic acids and hydrohalic acids.[1][3][4] This hydrolysis reaction can be vigorous. Vapors of volatile acyl halides are lachrymatory (tear-inducing) and can irritate the eyes, skin, and mucous membranes.[1]
Key Chemical Reactions:
The primary reaction of concern during disposal is hydrolysis:
-
Reaction with Water: this compound reacts with water to produce 2-chlorotetrafluoropropionic acid and hydrogen bromide. Both products are corrosive.
-
Reaction with Alcohols: It will react with alcohols to form esters.
-
Reaction with Amines: It will react with amines to form amides.[1][5]
II. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield should be worn.[6] |
| Hand Protection | Wear protective gloves. Thicker gloves (e.g., >3 mm) may be necessary for tasks with a risk of puncture or abrasion.[7] Always wash hands after handling.[7] |
| Body Protection | A lab coat or overalls is required. For larger spills, a PVC apron or a full PVC protective suit may be necessary.[7] |
| Respiratory | All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[8] For emergencies, a NIOSH-approved respirator should be available.[6] |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[7] DO NOT USE WATER .[6]
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate: Evacuate the laboratory and notify emergency personnel immediately.
-
Isolate: Close doors to the affected area to contain vapors.
-
Await Response: Only trained emergency responders should handle large spills.
IV. Disposal Procedure
The primary method for the disposal of this compound involves controlled hydrolysis. This procedure must be carried out in a chemical fume hood.
Step 1: Preparation
-
Don all required personal protective equipment.
-
Prepare a large container of a weak base solution, such as sodium bicarbonate or a mixture of soda ash and slaked lime. A 5-10% solution is generally sufficient.
-
Have an ice bath ready to cool the reaction vessel if needed.
Step 2: Neutralization
-
Slowly and carefully add the this compound to the stirred weak base solution. WARNING: ALWAYS add the acyl bromide to the base solution, NEVER the other way around, to avoid a violent reaction. [7]
-
The reaction will produce carbon dioxide gas, so ensure adequate ventilation.
-
Monitor the reaction temperature. If it becomes too vigorous, cool the container with the ice bath.
-
Continue stirring until the reaction has ceased.
Step 3: Final Disposal
-
Once the reaction is complete, check the pH of the solution to ensure it is neutral (pH 6-8).
-
The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
If local regulations prohibit drain disposal, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by environmental health and safety personnel.
V. Logical Flow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Acyl halide - Wikipedia [en.wikipedia.org]
- 2. savemyexams.com [savemyexams.com]
- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 4. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Acetyl bromide(506-96-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
